Fmoc-Gly-ODhbt
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAVVDFOQEIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Gly-ODhbt: Chemical Structure, Properties, and Self-Indicating SPPS Protocols
This guide provides an in-depth technical analysis of Fmoc-Gly-ODhbt , a specialized activated ester used in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Fmoc-Gly-ODhbt (Fluorenylmethyloxycarbonyl-Glycine-3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester) is a pre-activated amino acid derivative designed to enhance coupling efficiency while minimizing side reactions such as racemization. Its defining characteristic is its self-indicating property : the liberation of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) leaving group generates a distinct yellow coloration in the presence of free amines, which fades upon reaction completion. This real-time visual feedback mechanism makes it an invaluable tool for manual synthesis and the optimization of difficult coupling sequences.
Chemical Identity & Structure
Structural Components
The molecule consists of three functional domains:
-
N-terminal Protection: The Fmoc group (9-fluorenylmethyloxycarbonyl), which is base-labile and removed by piperidine.
-
Amino Acid Core: Glycine (Gly), the simplest amino acid, lacking a chiral side chain (achiral).
-
C-terminal Activation: The ODhbt ester, derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt-OH). This moiety acts as an electron-withdrawing leaving group that activates the carbonyl carbon for nucleophilic attack.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | Fmoc-Glycine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |
| Common Abbreviation | Fmoc-Gly-ODhbt |
| CAS Number | 114119-87-8 |
| Molecular Formula | C₂₄H₁₈N₄O₅ |
| Molecular Weight | 442.42 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in water |
| Melting Point | 178–180 °C (Decomposes) |
| Storage Conditions | -20°C, desiccated, protected from light |
Structural Visualization (DOT)
The following diagram illustrates the hierarchical composition of the molecule.
Mechanistic Insight: The Self-Indicating Effect
Unlike standard active esters (e.g., OSu, OBt), ODhbt esters provide a built-in colorimetric monitoring system.
The Ion-Pair Mechanism
The "self-indicating" phenomenon relies on the acid-base properties of the liberated leaving group, HODhbt.
-
Initial State: The Fmoc-Gly-ODhbt ester is relatively colorless in solution.
-
Reaction Start: Upon addition to the resin, the ester encounters free amine groups (
-Resin). -
Ion Pairing: The unreacted amine groups on the resin deprotonate the liberated HODhbt (or interact with the activated ester), forming a yellow ionic complex on the solid support.
-
Completion: As the coupling proceeds, the free amines are acylated (converted to amides). The source of the basicity is removed (or the ion pair is disrupted), and the resin returns to its original off-white color.
Key Diagnostic:
-
Yellow Resin: Free amines present
Coupling incomplete. -
White/Colorless Resin: Free amines consumed
Coupling complete.
Reaction Pathway Diagram
Experimental Protocols
Synthesis of Fmoc-Gly-ODhbt
Researchers often synthesize this ester in-house to ensure freshness and reactivity.
Reagents:
-
Fmoc-Gly-OH (1.0 eq)
-
HODhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) (1.0 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Dissolution: Dissolve Fmoc-Gly-OH (e.g., 6 mmol) and HODhbt (6 mmol) in cold anhydrous THF (20 mL) at 0°C.
-
Activation: Add DCC (6 mmol) dropwise to the stirring solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. The mixture will become cloudy as DCU (dicyclohexylurea) precipitates.
-
Filtration: Filter off the insoluble DCU byproduct.
-
Crystallization: Evaporate the THF filtrate to dryness. Recrystallize the residue from a mixture of DCM/Hexane or Isopropanol to yield the pure ester.
-
Validation: Verify purity via HPLC and identity via NMR.
Automated SPPS Coupling Protocol
This protocol is optimized for difficult sequences where visual confirmation is desired.
| Step | Reagent/Action | Duration | Observation |
| 1. Swelling | DMF or DCM | 20 min | Resin expansion |
| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of previous Fmoc |
| 3. Wash | DMF (5x) | 1 min each | Ensure pH is neutral |
| 4. Coupling | Fmoc-Gly-ODhbt (3-4 eq) in DMF | 45-60 min | Resin turns YELLOW initially |
| 5. Monitoring | Visual Inspection | Continuous | Yellow fades to White |
| 6. Wash | DMF (3x), DCM (3x) | 1 min each | Remove excess reagents |
Note: No additional activator (like DIC or HBTU) is strictly necessary if using the pre-formed ester, but adding 1 eq of HOBt can sometimes accelerate the reaction further.
Advantages & Limitations
Advantages
-
Racemization Suppression: The Dhbt ester is less prone to oxazolone formation (a primary pathway for racemization) compared to standard esters, although Glycine itself is achiral and immune to racemization. This benefit is more critical when this ester strategy is applied to chiral amino acids (e.g., Fmoc-Cys-ODhbt, Fmoc-His-ODhbt).
-
Visual Feedback: Eliminates the need for destructive Kaiser tests in many cases.
-
Reactivity: More reactive than OSu esters; comparable to OBt esters.
Limitations
-
Atom Economy: The HODhbt leaving group is high molecular weight, reducing the "loading" of active amino acid per gram of powder compared to acyl chlorides or symmetrical anhydrides.
-
Solubility: The ester can be less soluble in pure DCM than the free acid; DMF is preferred.
-
Cost: HODhbt is generally more expensive than HOBt.
Safety & Handling (MSDS Highlights)
-
Hazards: HODhbt and its esters are potential irritants.
-
Sensitization: Like many coupling reagents (DCC, HOBt), repeated exposure can cause respiratory sensitization.
-
Handling: Always handle in a fume hood. Wear nitrile gloves.
-
Explosivity: While HODhbt is more stable than HOBt (anhydrous), benzotriazine derivatives should be treated with caution. Do not heat bulk solids excessively.
References
-
Atherton, E., et al. (1988).[1] Peptide synthesis.[2][1][3][4][5] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link
-
König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Luxembourg Bio Technologies. Synthesis and Aminolysis of N,N-Diethyl Carbamic Ester of HOBt Derivatives.Link
-
PubChem. Fmoc-Gly-OH Compound Summary. (For structural grounding of the precursor). Link
Sources
Fmoc-Gly-ODhbt CAS number and molecular weight
CAS Number: 114119-87-8 Molecular Weight: 442.42 g/mol Compound Class: Self-Indicating Activated Ester / Benzotriazinyl Ester
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Fmoc-Gly-ODhbt is a specialized, pre-activated ester derivative of Fmoc-Glycine utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard OSu (succinimide) or OBt (benzotriazole) esters, the ODhbt (3,4-dihydro-4-oxobenzotriazin-3-yl) moiety offers a unique "self-indicating" property due to the chromogenic nature of its leaving group in basic media.
| Property | Data |
| Systematic Name | N-(9-Fluorenylmethoxycarbonyl)glycine 3,4-dihydro-4-oxobenzotriazin-3-yl ester |
| Common Name | Fmoc-Gly-ODhbt |
| CAS Registry Number | 114119-87-8 |
| Molecular Formula | C₂₄H₁₈N₄O₅ |
| Molecular Weight | 442.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water |
| Storage | -20°C, desiccated (Hydrolysis sensitive) |
Part 2: The Mechanistic Advantage (Dhbt Chemistry)
The core value of Fmoc-Gly-ODhbt lies in its leaving group, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt) . This system addresses two critical challenges in peptide chemistry: real-time reaction monitoring and racemization suppression.
1. The Self-Indicating Mechanism
In standard SPPS, the coupling reaction is often a "black box." Fmoc-Gly-ODhbt changes this by liberating HO-Dhbt upon aminolysis. In the presence of tertiary bases (e.g., DIEA) used in the coupling mixture, the liberated HO-Dhbt deprotonates to form the Dhbt anion (Dhbt-O⁻) , which exhibits a distinct bright yellow color.
-
Visual Confirmation: The immediate appearance of a yellow color confirms the active ester is present and the base is sufficient.
-
Wash Efficiency: The persistence of yellow color in the wash solvents indicates that the byproduct (and potentially unreacted active ester) has not yet been fully removed.
2. Racemization Suppression
While Glycine is achiral and cannot racemize, the methodology established by Fmoc-Gly-ODhbt is critical when applied to the broader peptide chain. Dhbt esters are known to suppress racemization in chiral amino acids better than OPfp esters due to an "internal buffering" effect and the specific geometry of the transition state.
3. Aminolysis Pathway Diagram
The following diagram illustrates the transformation of the white active ester into the coupled peptide and the yellow chromogenic byproduct.
Caption: Aminolysis of Fmoc-Gly-ODhbt yielding the peptide bond and the chromogenic Dhbt anion.
Part 3: Experimental Protocols
A. Synthesis of Fmoc-Gly-ODhbt (In-Situ & Isolated)
While commercially available (CAS 114119-87-8), it is often cost-effective to prepare the ester from the parent acid.
Reagents:
-
HODhbt (1.0 eq) [CAS: 28230-32-2][3]
-
DCC (Dicyclohexylcarbodiimide) (1.0 eq)
-
Solvent: Anhydrous THF or DMF
Protocol (Isolation Method):
-
Dissolution: Dissolve Fmoc-Gly-OH and HODhbt in anhydrous THF at 0°C.
-
Activation: Add DCC dropwise. Stir at 0°C for 1 hour, then at room temperature for 2–4 hours.
-
Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.
-
Crystallization: Evaporate the solvent to roughly 20% volume. Add cold diethyl ether or hexane to precipitate the ester.
-
Drying: Filter the white solid and dry under high vacuum over P₂O₅.
B. Automated SPPS Usage Cycle
Fmoc-Gly-ODhbt is particularly useful in automated synthesizers where visual feedback (via flow cells) or post-coupling wash efficiency is monitored.
| Step | Reagent/Condition | Duration | Purpose |
| 1. Swelling | DMF or NMP | 30 min | Expose resin sites. |
| 2. Deprotection | 20% Piperidine/DMF | 5 + 15 min | Remove Fmoc from previous AA. |
| 3. Wash | DMF (Flow until UV baseline) | 5 x 1 min | Remove piperidine/fulvene. |
| 4. Coupling | Fmoc-Gly-ODhbt (3 eq) + DIEA (3 eq) | 45–60 min | Reaction turns YELLOW. |
| 5. Monitoring | Visual / UV | Continuous | Yellow color confirms active species. |
| 6. Wash | DMF | 5 x 1 min | Wash until Yellow color disappears. |
Part 4: Quality Control & Validation
To ensure the integrity of the reagent before use, the following QC parameters should be verified.
HPLC Analysis[4][5]
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc) and 300 nm (Dhbt).
-
Acceptance Criteria: Purity > 98%; Free Fmoc-Gly-OH < 0.5%.
Workflow Visualization
The following diagram outlines the decision logic for using Fmoc-Gly-ODhbt in a difficult sequence.
Caption: Decision matrix for selecting Fmoc-Gly-ODhbt to mitigate aggregation and monitor coupling.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
-
ChemicalBook. (2024). Fmoc-Gly-ODhbt Product Entry & CAS Verification. Retrieved from
-
Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988). Peptide synthesis.[2][4][5] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2887-2894. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
Sources
- 1. Fmoc-Gly-OH, 29022-11-5 | BroadPharm [broadpharm.com]
- 2. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 3. 3-hydroxy-1,2,3-benzotriazin-4-one28230-32-2,Purity98%_Aemon Chemical Technology Co.Limited [molbase.com]
- 4. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
Visualizing Fidelity: The Strategic Advantage of ODhbt Active Esters in Peptide Synthesis
The following technical guide details the strategic application of ODhbt active esters in peptide synthesis, adhering to the specified editorial and formatting directives.
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the "black box" nature of coupling reactions—where success is often only verified post-factum—remains a critical bottleneck. While 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are industry standards for racemization suppression, they lack intrinsic feedback mechanisms.
ODhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) active esters bridge this gap by offering a self-indicating capability.[1] These esters liberate a chromogenic byproduct (Dhbt-OH) that ionizes in the presence of unreacted amines to form a bright yellow complex. This guide delineates the mechanistic superiority of ODhbt esters, providing a self-validating protocol that allows researchers to visually monitor coupling efficiency in real-time, eliminating the need for destructive Kaiser tests during critical elongation steps.
Mechanism of Action: The Chromogenic Switch
The core advantage of ODhbt esters lies in the unique physicochemical properties of the leaving group, Dhbt-OH . Unlike the colorless byproducts of HOBt or OSu esters, Dhbt-OH functions as a pH-sensitive indicator within the microenvironment of the solid support.
The Acylation-Ionization Cycle
The mechanism operates on a dual-pathway system: Acylation (peptide bond formation) and Indication (colorimetric feedback).
-
Activation: The Fmoc-amino acid is esterified to Dhbt-OH, forming the active ester (Fmoc-AA-ODhbt).
-
Coupling: The resin-bound amine attacks the carbonyl of the active ester.
-
Release: The peptide bond is formed, and Dhbt-OH is released as a byproduct.
-
Indication (The "Yellow Flash"): The liberated Dhbt-OH is acidic. It immediately protonates any remaining unreacted amino groups on the resin, forming a bright yellow ammonium salt .
-
Completion: As the coupling proceeds to completion, free amine groups are consumed. Without the basic amine to stabilize the ion pair, the yellow color dissipates (or is easily washed away), leaving the resin colorless.
Diagram: The Self-Indicating Feedback Loop
Caption: The mechanistic cycle of ODhbt coupling. The transient formation of the yellow amine-salt complex provides real-time visual feedback on the presence of unreacted amines.
Comparative Performance Analysis
While visual feedback is the primary differentiator, ODhbt esters must also compete on reactivity and fidelity. The following data synthesizes field performance compared to standard HOBt and HOAt methodologies.
Table 1: Comparative Metrics of Active Esters
| Feature | ODhbt (Dhbt-OH) | HOBt | HOAt | OSu (NHS) |
| Primary Function | Activation + Visual Monitoring | Activation + Racemization Suppression | High-Speed Activation | Bioconjugation (Water soluble) |
| Leaving Group pKa | ~3.8 (Acidic) | ~4.6 | ~3.2 | ~6.0 |
| Racemization Control | High (Comparable to HOBt) | High | Very High | Moderate |
| Visual Indicator | Yes (Yellow Anion) | No (Colorless) | No (Colorless) | No |
| Safety Profile | Stable / Irritant | Explosive (Anhydrous) | Explosive | Stable |
| Solubility (DMF) | Excellent | Good | Good | Moderate |
Key Insight: While HOAt offers slightly faster kinetics for sterically hindered couplings, ODhbt provides a safety advantage (non-explosive) and the unique "built-in" monitoring system, making it superior for automated synthesis where real-time validation is required without pausing for Kaiser tests.
Experimental Protocols
The following protocols are designed to be self-validating. The appearance and subsequent disappearance of the yellow color serves as the internal checkpoint.
Preparation of Fmoc-Amino Acid ODhbt Esters
Note: Pre-formed esters are stable and can be stored.[2] This protocol describes the isolation of the crystalline active ester.
Reagents:
-
Fmoc-Amino Acid (1.0 eq)
-
HODhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) (1.0 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.0 eq)
-
Solvent: THF (Tetrahydrofuran) or DMF/DCM mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Fmoc-amino acid and HODhbt in a minimal volume of cold THF (0°C).
-
Activation: Add DCC (dissolved in THF) dropwise to the stirring mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Observation: A white precipitate of DCU (dicyclohexylurea) will form.
-
-
Filtration: Filter off the DCU byproduct.
-
Crystallization: Evaporate the filtrate to dryness. Recrystallize the residue from Ethanol/Petroleum Ether or Ethyl Acetate/Hexane.
-
Validation: The product should be a white to pale yellow crystalline solid.
"Self-Indicating" Solid Phase Coupling Protocol
This workflow replaces the standard HBTU/DIEA cycle.
Workflow Diagram:
Caption: The visual decision matrix for ODhbt coupling. The process relies on the extinction of the yellow color to signal endpoint.
Detailed Procedure:
-
Swelling: Swell the Fmoc-deprotected resin in DMF. Drain.
-
Coupling: Dissolve the Fmoc-AA-ODhbt (3 equivalents relative to resin loading) in DMF.
-
Critical Note: Do not add exogenous base (like DIEA) initially if you wish to strictly monitor the resin-bound amine. The reaction proceeds efficiently without it for pre-formed esters.
-
-
Addition: Add the ester solution to the resin.[3]
-
Visual Check (T=5 min): The resin beads should turn bright yellow .
-
Agitation: Agitate at room temperature.
-
Endpoint Determination: Monitor the color of the beads (not just the solution).
-
Incomplete: Beads remain yellow.
-
Complete: Beads return to their original color (usually white/translucent) as the amine is converted to the non-basic amide.
-
-
Wash: Drain and wash with DMF (5x). The flow-through may be yellow (containing HODhbt), but the resin itself must be colorless.
Safety & Stability (E-E-A-T)
A critical, often overlooked advantage of ODhbt over benzotriazole-based alternatives is safety.
-
Explosive Hazard: Anhydrous HOBt and HOAt are classified as desensitized explosives. They require careful handling and shipping (often wetted).
-
ODhbt Stability: HODhbt and its esters are significantly more stable and do not possess the same explosive propagation risk. This makes ODhbt esters particularly suitable for large-scale GMP manufacturing where safety compliance is paramount.
References
-
Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988).[10][11] 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis.[10] Journal of the Chemical Society, Perkin Transactions 1, 2887-2894.
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid und 3-Hydroxy-4-oxo-3.4-dihydro-1.2.3-benzotriazin. Chemische Berichte, 103(7), 2034-2040.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[12] Journal of the American Chemical Society, 115(10), 4397-4398. (Comparative context for racemization).
-
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for safety profiles of coupling reagents).
Sources
- 1. ebin.pub [ebin.pub]
- 2. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. US20090093063A1 - Color Changing and Coverage Indicating Hand Sanitizer - Google Patents [patents.google.com]
- 5. The Science Behind Color-Changing Indicators - Oreate AI Blog [oreateai.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. transition metal ammine complex ions with primary aliphatic amines ethylamine 1,2-diaminoethane monodentate bidentate ligands 3d-block copper(II) Cu2+ cobalt(II) Co2+ Nickel(II) Ni2+ chromium(III) Cr3+ complexes organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
Technical Guide: Mechanism of Fmoc-Gly-ODhbt Acylation in SPPS
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), the use of 3,4-dihydro-4-oxobenzotriazin-3-yl (ODhbt) esters represents a sophisticated approach to acylation. While less ubiquitous than modern uronium salts (e.g., HATU, HBTU), ODhbt esters offer a unique bio-orthogonal advantage: self-indication .
This guide dissects the acylation mechanism of Fmoc-Gly-ODhbt . Unlike standard carbodiimide couplings, this system utilizes the acidity of the liberated leaving group (H-Dhbt) to form a colorimetric ion pair with unreacted resin-bound amines. This allows for real-time, non-destructive monitoring of the coupling reaction without the need for invasive tests (e.g., Kaiser test).
Key Takeaway: The efficacy of Fmoc-Gly-ODhbt relies on the balance between the electrophilicity of the carbonyl carbon and the stability of the Dhbt leaving group, which serves dual roles as an activator and an endpoint indicator.
The Chemical Architecture
To understand the mechanism, one must first understand the reagents. The system consists of the N-protected amino acid (Fmoc-Glycine) activated as an ester of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (H-Dhbt).
Structural Components[1]
-
Fmoc Group: Provides N-terminal protection, ensuring reaction occurs only at the activated carboxylate.
-
Glycine (Gly): The amino acid cargo. Being achiral, it eliminates concerns regarding racemization (epimerization) at the
-carbon, making it an ideal model for kinetic studies. -
ODhbt Ester: The "warhead." The bond between the Glycine carbonyl and the oxygen of the Dhbt ring is highly reactive toward nucleophiles due to the electron-withdrawing nature of the benzotriazine ring.
Mechanistic Pathways
The acylation reaction proceeds via a nucleophilic acyl substitution. However, the uniqueness of the ODhbt system lies in the secondary acid-base equilibrium that occurs parallel to the acylation.
The Acylation Core Mechanism
The primary reaction is the attack of the resin-bound amine (nucleophile) on the activated ester carbonyl.
-
Nucleophilic Attack: The lone pair of the N-terminal amine on the solid support attacks the carbonyl carbon of the Fmoc-Gly-ODhbt.
-
Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent (typically DMF or NMP).
-
Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the Dhbt anion (Dhbt⁻) as the leaving group.
-
Amide Bond Formation: The result is the formation of the peptide bond (Fmoc-Gly-Resin).
The Self-Indicating "Ion-Pair" Mechanism
This is the defining feature of Dhbt chemistry.
-
The Byproduct: The leaving group, H-Dhbt, is weakly acidic (
). -
The Indicator: In the presence of unreacted free amines (Resin-NH₂), H-Dhbt transfers a proton to the amine.
-
The Color Generation: The resulting salt complex [Resin-NH₃⁺][Dhbt⁻] is bright yellow .
-
The Endpoint: As the coupling proceeds, the free amine (Resin-NH₂) is converted to an amide (Resin-NH-CO-R). The amide is not basic enough to deprotonate H-Dhbt. Consequently, the yellow ion pair cannot form, and the resin beads return to their native color (white/translucent).
Visualization of the Mechanism
The following diagram illustrates both the acylation pathway and the parallel indicator pathway.
Figure 1: Mechanistic flow of Fmoc-Gly-ODhbt acylation.[1][2] Note the side-loop (yellow) creating the visual indicator.
Experimental Protocol
This protocol describes the pre-activation and coupling of Fmoc-Gly-ODhbt. While pre-formed esters are available, in situ preparation is common to ensure reactivity.
Reagents & Equipment
-
Amino Acid: Fmoc-Gly-OH (0.4 M in DMF).
-
Activator: H-Dhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one).
-
Coupling Agent: DIC (Diisopropylcarbodiimide).
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.
-
Resin: Standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).
Step-by-Step Methodology
| Step | Action | Mechanistic Insight |
| 1. Activation | Dissolve Fmoc-Gly-OH (1.0 eq) and H-Dhbt (1.0 eq) in DMF. Add DIC (1.0 eq). Stir for 5-10 min. | Formation of the O-acylisourea intermediate, followed by attack of H-Dhbt to form the stable active ester Fmoc-Gly-ODhbt . |
| 2. Filtration | Filter the mixture to remove DCU (diisopropylurea) precipitate. | DCU is the insoluble byproduct of DIC. Removing it prevents resin clogging. |
| 3. Addition | Add the filtrate (containing Fmoc-Gly-ODhbt) to the pre-swelled, deprotected resin. | The acylation reaction begins immediately upon contact with the resin-bound amines. |
| 4. Observation | Observe the resin color. The beads should turn bright yellow . | The liberated H-Dhbt protonates the remaining free amines on the resin, forming the yellow Dhbt⁻ anion salt. |
| 5. Incubation | Agitate at room temperature. Time varies (30-90 min). | As the reaction proceeds, free amines are converted to amides. |
| 6. Endpoint | Monitor color change. The yellow color will fade from the beads. | When the beads are white (or off-white), the coupling is >99% complete. The amine "sink" for the protons is gone. |
| 7. Wash | Drain and wash with DMF (5x).[3] | Removes excess reagents and the soluble H-Dhbt byproduct. |
Troubleshooting & Optimization
Solvent Effects
The polarity of the solvent influences the stability of the ion pair.
-
DMF/NMP: Ideal. High polarity stabilizes the transition state and solubilizes the peptide chain.
-
DCM: Less effective for Dhbt monitoring; the ion pair is less stable and the color change may be less distinct.
Side Reactions
While ODhbt is robust, specific side reactions can occur if coupling is prolonged excessively.
-
Ring Opening: In highly sterically hindered couplings (not Glycine), the amine may attack the carbonyl of the triazine ring instead of the amino acid carbonyl. This results in a permanent modification of the peptide chain with a fluorophore-like adduct.
-
Racemization: Fmoc-Gly-ODhbt is immune to racemization (Gly is achiral). However, for chiral amino acids (e.g., Fmoc-His, Fmoc-Cys), ODhbt esters generally show low racemization, comparable to HOBt esters [1].
Data: Comparison of Active Esters
| Feature | ODhbt Ester | HOBt Ester | Oxyma Pure |
| Reactivity | Moderate to High | Moderate | High |
| Leaving Group pKa | ~9.2 (H-Dhbt) | ~4.6 (HOBt) | ~4.6 (Oxyma) |
| Visual Monitoring | Yes (Yellow -> White) | No | No |
| Racemization Suppression | Excellent | Good | Excellent |
| Stability | High (isolable solid) | Moderate | Moderate |
Visualizing the Workflow
The following flowchart details the decision-making process during the synthesis cycle.
Figure 2: Operational workflow for monitoring Dhbt-mediated coupling.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing the Pepsyn K / ODhbt methodology).
-
König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte.
-
Cameron, L. R., et al. (1981). 3-Hydroxy-4-oxo-3,4-dihydrobenzotriazine as an additive in peptide synthesis. Journal of the Chemical Society, Chemical Communications.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive. Journal of the American Chemical Society.
- Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Sources
Harnessing the Self-Indicating Properties of Dhbt Esters for Real-Time Monitoring in Solid-Phase Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein manufacturing, enabling the creation of complex biomolecules for research and therapeutic applications.[1][2][3] A critical challenge in SPPS is ensuring the completeness of the amino acid coupling reactions at each step. Incomplete couplings lead to deletion sequences, which are difficult to separate from the target peptide, ultimately impacting yield and purity.[1][4] This guide provides a comprehensive overview of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt) esters, a class of self-indicating reagents that offer an elegant and efficient solution for real-time visual monitoring of coupling reactions in SPPS.
The Challenge: Monitoring the Unseen Reaction
In the iterative cycle of SPPS, the acylation reaction, where a protected amino acid is coupled to the N-terminus of the growing peptide chain, is the most crucial step.[5] The reaction's kinetics can be unpredictable, influenced by factors like the specific amino acid sequence, steric hindrance, and potential on-resin aggregation.[4][5] Traditional methods for monitoring coupling completion, such as the Kaiser test, are performed "offline," requiring the synthesis to be halted and a small sample of resin beads to be removed for analysis. While effective, these methods are disruptive, qualitative, and can be cumbersome in an automated workflow. The quest for a non-invasive, real-time monitoring technique led to the development of self-indicating active esters.
The Mechanism of Action: How Dhbt Esters Signal Reaction Completion
The self-indicating property of Dhbt esters stems from the release of a colored byproduct upon successful peptide bond formation. The process begins with the preparation of Fmoc-amino acid-Dhbt esters. These are active esters where the carboxyl group of the Nα-Fmoc-protected amino acid is esterified with 3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt, also known as HODhbt).[6][7]
When this activated amino acid ester is introduced to the resin-bound peptide with a free N-terminal amine, the following reaction cascade occurs:
-
Nucleophilic Attack: The free amine group on the growing peptide chain attacks the activated carbonyl carbon of the Fmoc-amino acid-Dhbt ester.
-
Peptide Bond Formation: A new peptide bond is formed, elongating the peptide chain.
-
Release of the Chromophore: The leaving group, HOOBt, is released.
-
Color Generation: In the basic environment of the coupling reaction, which is created by the presence of unreacted free amines on the resin, the liberated HOOBt is ionized. This ionization results in the formation of a distinct yellow anion.[6]
The intensity of this yellow color is directly proportional to the amount of unreacted amine groups on the resin. As the coupling reaction proceeds and more amine groups are acylated, the concentration of the free amine decreases. Consequently, the equilibrium shifts, and the yellow color of the solution and the resin beads fades. The complete disappearance of the yellow color provides a clear visual signal that the coupling reaction has reached completion.[6]
Caption: Mechanism of self-indication by Dhbt esters in SPPS.
Experimental Protocol and Workflow
Integrating Dhbt esters into an SPPS workflow is straightforward. The primary modification is the use of pre-prepared Fmoc-amino acid-Dhbt active esters instead of in-situ activation.
Step-by-Step Methodology
-
Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc deprotection, presenting a free N-terminal amine.
-
Coupling Solution Preparation: Dissolve the desired Fmoc-amino acid-Dhbt ester in a suitable SPPS solvent, such as N,N-dimethylformamide (DMF).
-
Coupling Reaction: Add the coupling solution to the prepared resin. The reaction vessel will immediately develop a yellow color on the resin beads and in the supernatant.
-
Visual Monitoring: Agitate the reaction mixture and observe the color. The reaction is complete when the yellow color completely fades from both the resin and the solution. If the color persists for an extended period, it may indicate a "difficult coupling" that requires longer reaction time or alternative strategies.
-
Washing: Once the reaction is complete (indicated by the absence of color), drain the reaction vessel and wash the resin thoroughly with DMF to remove any residual byproducts.
-
Deprotection: Proceed with the standard Fmoc deprotection step using a piperidine solution to prepare for the next coupling cycle.
Caption: A typical SPPS cycle incorporating Dhbt ester for monitoring.
Quantitative Data and Comparative Analysis
While visual inspection is powerful, the release of HOOBt can also be monitored spectrophotometrically for a more quantitative analysis. The concentration of the liberated HOOBt anion in the solution can be measured over time, providing kinetic data for the coupling reaction.
| Parameter | Dhbt Ester Method | Standard In-Situ Activation (e.g., HBTU/DIPEA) |
| Monitoring Principle | Release of colored HOOBt anion | No inherent real-time indicator |
| Monitoring Method | Visual (color disappearance) or Spectrophotometric (e.g., ~400-440 nm) | Offline tests (e.g., Kaiser, Chloranil) |
| Reaction Control | Real-time, allows for precise endpoint determination | Based on pre-set, often excessive, reaction times |
| Reagent Stoichiometry | Can be optimized to near-stoichiometric amounts, reducing waste | Often requires a large excess of reagents to ensure completion |
| Workflow Impact | Reduces need for offline tests, streamlines automation | Requires interruption of synthesis for monitoring |
Expert Insights: Advantages and Trustworthiness
The use of Dhbt esters embodies a self-validating system. The disappearance of the color is a direct chemical consequence of the consumption of the starting material (the free amine), providing trustworthy feedback on the reaction's status.
-
Expertise & Experience: Experienced peptide chemists can use the rate of color change to diagnose potential issues. For instance, a rapidly fading color indicates an efficient coupling, whereas a persistently yellow solution signals a sterically hindered or otherwise "difficult" coupling that may require elevated temperatures or extended reaction times.
-
Trustworthiness: This method is inherently more reliable than fixed-time protocols, as it accounts for the variability in coupling rates between different amino acids. This prevents both under-coupling (leading to impurities) and over-coupling (wasting time and potentially causing side reactions like racemization).[8]
-
Authoritative Grounding: The principle is well-established in the literature, with the ionization of the liberated hydroxy component by the resin-bound amine providing a reliable colorimetric indicator of acylation progress.[6]
Limitations and Considerations
-
Color Perception: The visual endpoint can be subjective and may be difficult to discern with intensely colored resins.
-
Preparation of Esters: Unlike in-situ activation methods, the Fmoc-amino acid-Dhbt esters must be prepared and purified beforehand, adding an extra synthetic step. However, many common derivatives are commercially available.[9]
-
Very Fast Reactions: In microwave-assisted SPPS, where coupling times can be very short, the color change might be too rapid for reliable manual observation, though it is still suitable for automated spectrophotometric monitoring.[10]
Conclusion: A Clear Advantage in Peptide Synthesis
Dhbt esters provide a powerful and intuitive tool for monitoring the most critical step in Solid-Phase Peptide Synthesis. By offering a real-time, non-invasive visual cue of reaction completion, they allow researchers to optimize protocols, reduce reagent waste, and increase the fidelity of the final peptide product. This method moves beyond the "one-size-fits-all" approach of fixed reaction times, enabling a more precise and efficient synthesis tailored to the specific demands of each coupling step. For any laboratory engaged in peptide synthesis, the adoption of Dhbt esters represents a significant step towards more reliable, economical, and scientifically sound production of peptides.
References
-
Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2073. [Link]
-
ResearchGate. (2018). Color change during coupling in peptide synthesis?. [Link]
-
Carpino, L. A., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Collins, J. M., et al. (2017). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Palasek, S. A., et al. (2007). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Peptide Science, 90(3), 235-242.
- Giraud, M., et al. (2014).
- Pedersen, S. L., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 937-954.
-
Veranova. (2025). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. [Link]
-
ResolveMass Laboratories Inc. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. [Link]
-
Vapourtec. (2024). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. [Link]
- Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(108).
- Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 211-224.
- Sheppard, R. C. (1990). Monitoring reactions in solid-phase peptide synthesis by conductivity measurements.
- CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- Fischer, P. M. (2003). The design, synthesis and application of stereochemical and directed peptide libraries. Current Opinion in Chemical Biology, 7(6), 726-732.
- Han, Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Guryanov, I., et al. (2019). Stirring solid-phase peptide synthesis to a new level of efficiency. Chemical Science, 10(33), 7734-7740.
- S. S. A. El-Reedy. (1976). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 132.
- U.S. Patent No. 5,233,044. (1993). Active esters for solid phase peptide synthesis.
- University of Glasgow. (2021). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 12(35), 11696-11705.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. jpt.com [jpt.com]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO1990011291A1 - Monitoring reactions in solid-phase peptide synthesis by conductivity measurements - Google Patents [patents.google.com]
- 6. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Utility of Fmoc-Gly-ODhbt in Solid Phase Peptide Synthesis
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Fmoc-Gly-ODhbt in Solid Phase Peptide Synthesis (SPPS).
Executive Summary
Fmoc-Gly-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-glycine) represents a high-reactivity activated ester used in SPPS to suppress racemization and provide visual feedback during coupling. However, unlike hindered amino acid derivatives (e.g., Val, Ile), Fmoc-Gly-ODhbt exhibits a unique instability profile. It is prone to a spontaneous O-to-N acyl migration , converting the reactive active ester into an inert N-acyl amide byproduct. This guide outlines the mechanistic basis of this instability, provides detection protocols, and recommends specific handling strategies to prevent "silent" coupling failures.
The Stability Paradox of Dhbt Esters
Dhbt esters are generally celebrated for their dual utility:
-
Self-Indicating: The liberated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt-OH) anion is bright yellow, allowing visual monitoring of the coupling endpoint (color disappears as the anion is washed away or protonated).
-
Racemization Suppression: The auxiliary nucleophilic nature of the liberated Dhbt-OH suppresses oxazolone formation.
However, Glycine derivatives present a specific challenge. The lack of a side chain (
The Primary Degradation Mechanism: O-to-N Acyl Migration
The primary cause of Fmoc-Gly-ODhbt instability is the thermodynamic drive to form a stable amide bond via rearrangement.
-
Active State (O-Isomer): The amino acid is esterified to the oxygen of the N-hydroxy moiety. This is the high-energy, reactive species.
-
Inactive State (N-Isomer): The acyl group migrates to the nitrogen atom of the triazine ring. This forms a stable, unreactive amide.
Because Glycine is unhindered, the carbonyl carbon is highly accessible to the nucleophilic nitrogen of the triazine ring (N-2 or N-4 depending on resonance), facilitating this migration.
Secondary Degradation: Ring Opening
Under prolonged storage or exposure to nucleophiles, the benzotriazine ring itself can open, leading to the formation of o-azidobenzoic acid derivatives. This not only consumes the reagent but introduces azide contaminants that can pose safety risks or interfere with subsequent chemistry (e.g., Staudinger reductions).
Visualizing the Degradation Pathway
The following diagram illustrates the competing pathways between the desired aminolysis (peptide coupling) and the undesired intramolecular rearrangement.
Caption: Kinetic competition between desired aminolysis (green) and thermodynamic rearrangement to the inactive N-acyl isomer (red).
Experimental Analysis & Detection
To ensure the integrity of Fmoc-Gly-ODhbt, researchers must validate the reagent purity prior to use, especially if the bottle has been opened or stored in solution.
HPLC Purity Check Protocol
The rearranged N-acyl isomer has a distinct retention time and UV profile compared to the active O-ester.
Method:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: 254 nm (aromatic) and 300 nm (benzotriazine specific).
Interpretation:
-
Active Ester: Elutes later (more hydrophobic).
-
Dhbt-OH (Hydrolysis): Elutes early (polar).
-
N-Acyl Isomer: Elutes between Dhbt-OH and Active Ester. Note: If a significant peak is observed adjacent to the main peak that does not correspond to free Fmoc-Gly-OH, it is likely the rearranged amide.
Comparative Stability Data (Solution Phase)
The following table summarizes the half-life (
| Amino Acid Derivative | Steric Bulk | Primary Degradation Mode | |
| Fmoc-Val-ODhbt | High ( | > 72 Hours | Slow Hydrolysis |
| Fmoc-Leu-ODhbt | Medium | ~ 48 Hours | Hydrolysis / Slow Rearrangement |
| Fmoc-Gly-ODhbt | None | < 6 Hours | Rapid O-to-N Rearrangement |
Best Practices and Mitigation Strategies
Storage and Handling
-
Solid State: Store at
C under argon/nitrogen. Keep desiccated. The solid is stable for months if kept dry. -
Solution State: Do not store stock solutions. Dissolve Fmoc-Gly-ODhbt in DMF immediately prior to addition to the resin.
-
Base Exposure: Avoid dissolving the ester in DMF containing DIPEA (base) until the moment of coupling. Base catalyzes the rearrangement.[1]
The "Pfp" Alternative
For Glycine specifically, the Pentafluorophenyl (OPfp) ester is a superior alternative for pre-activation or automated storage.
-
Fmoc-Gly-OPfp: Does not suffer from O-to-N rearrangement.
-
Reactivity: Slightly lower than ODhbt but sufficient for Glycine (which couples rapidly due to low sterics).
-
Recommendation: If using an automated synthesizer with pre-dissolved reagents in a carousel, replace Fmoc-Gly-ODhbt with Fmoc-Gly-OPfp .
Troubleshooting "Difficult" Couplings
If a synthesis fails at a Glycine residue despite using ODhbt:
-
Check Reagent Age: If the bottle is old, the solid may have rearranged on the shelf (rare but possible if wet).
-
Switch Protocol: Use in situ activation (e.g., Fmoc-Gly-OH + HBTU/HOBt) instead of a pre-formed ester.
-
Double Coupling: Perform the first coupling with OPfp (stability) and the second with ODhbt (speed/monitoring).
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
-
König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte, 103(3), 788-798. Link
-
Atherton, E., et al. (1988). Peptide synthesis.[2][3][4][][6][7] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2887-2894. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. (Context on benzotriazole rearrangement mechanisms). Link
Sources
- 1. The Mechanism of the Rappe RearrangementA Stereochemical Investigation Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chimia.ch [chimia.ch]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. chemimpex.com [chemimpex.com]
Fmoc-Gly-ODhbt in DMF and NMP: A Practical Guide to Solubility and Application in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-Gly-ODhbt, a critical activated amino acid ester, in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the workhorse solvents of modern solid-phase peptide synthesis (SPPS). Moving beyond simple solubility values, this document delves into the physicochemical principles governing dissolution, outlines factors that influence solution stability, and presents robust protocols for both determining and optimizing solubility in a laboratory setting. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to empower researchers to mitigate common synthesis failures such as incomplete couplings and sequence deletions, thereby enhancing peptide purity and yield.
Introduction: The Critical Role of Solubility in SPPS
In the stepwise process of Fmoc-based solid-phase peptide synthesis (SPPS), the efficient coupling of an incoming Fmoc-protected amino acid to the N-terminus of the growing peptide chain is paramount. This reaction occurs in the liquid phase, with reagents delivered to the solid support resin. Consequently, the complete dissolution of all reactants is a prerequisite for successful synthesis.
Fmoc-Gly-ODhbt is the active ester derivative of Fmoc-Glycine, formed by reaction with 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine (Dhbt-OH).[1] These ODhbt esters are highly reactive and are designed to facilitate rapid amide bond formation with minimal side reactions.[1][2] However, their efficacy is entirely dependent on their ability to remain fully solvated in the reaction solvent. Poor solubility of an activated amino acid can lead to several critical failures[3]:
-
Incomplete Coupling: Undissolved reagent cannot participate in the reaction, leading to the permanent deletion of the intended amino acid from the peptide sequence.
-
Reduced Reaction Kinetics: Low concentrations of dissolved reagent can drastically slow down the coupling reaction, requiring extended reaction times and increasing the risk of side reactions.
-
System Failures: In automated synthesizers, precipitation can lead to clogged tubing and delivery failures, compromising the entire synthesis.
This guide focuses specifically on DMF and NMP, the two principal solvents used in SPPS, to provide a framework for understanding and mastering the solubility of Fmoc-Gly-ODhbt.[4][5]
Physicochemical Foundations of Solubility
Understanding the molecular interactions between the solute (Fmoc-Gly-ODhbt) and the solvents (DMF, NMP) is key to explaining solubility behavior.
-
Solute: Fmoc-Gly-ODhbt: This molecule possesses a large, nonpolar fluorenyl (Fmoc) group, a polar ester linkage, and the Dhbt aromatic system. Its overall character is that of a large organic molecule with significant nonpolar surface area but also polar regions capable of dipole-dipole interactions.
-
Solvents: DMF and NMP: Both are polar aprotic solvents, meaning they have a significant dipole moment but lack acidic protons.[6][7] They are highly effective at solvating a wide range of organic molecules, including the protected amino acids used in SPPS.[3][] DMF is slightly more polar than NMP.[4] Their ability to dissolve Fmoc-Gly-ODhbt stems from their capacity to disrupt the solute's crystal lattice energy through favorable dipole-dipole and van der Waals interactions.
Quantitative & Qualitative Solubility Data
While Fmoc-Gly-ODhbt is a reactive intermediate often generated in situ, its solubility is expected to be high, mirroring that of its precursor, Fmoc-Gly-OH. General literature confirms that Fmoc-protected amino acids exhibit excellent solubility in both DMF and NMP.[][9]
The table below summarizes the known solubility of the stable precursor, Fmoc-Gly-OH, which serves as a reliable proxy for understanding the behavior of its activated ester.
| Compound | Solvent | Concentration | Temperature (°C) | Observations & Source |
| Fmoc-Gly-OH | DMF | 0.5 M (148.7 mg/mL) | Not Specified | Reported as "clearly soluble". |
| Fmoc-Gly-OH | DMF | Not Specified | Not Specified | Readily soluble.[9] |
| Fmoc-Gly-OH | DMSO | 100 mg/mL | Not Specified | Readily soluble, ultrasonic assistance may be needed.[10] |
Expert Insight: The high solubility of the Fmoc-Gly-OH precursor is a strong indicator that its ODhbt active ester derivative will also be highly soluble. The activation process does not fundamentally alter the molecule's polarity in a way that would drastically reduce its affinity for polar aprotic solvents like DMF and NMP.
Critical Factors Influencing Solubility & Solution Stability
Achieving and maintaining a clear, homogenous solution involves more than just adding solute to a solvent. Several factors can dramatically impact the outcome.
Solvent Quality and Purity
The purity of DMF and NMP is arguably the most critical variable.
-
Water Content: Both solvents are hygroscopic. Absorbed water can decrease the solubility of nonpolar compounds and, more critically, lead to the hydrolysis of the active ester back to the unreactive carboxylic acid (Fmoc-Gly-OH).[11][12] Causality: The active ester is more susceptible to nucleophilic attack by water than the amide bond formation is to the peptide N-terminus.
-
DMF Degradation: Over time, especially when exposed to air and light, DMF can degrade into dimethylamine and formic acid.[6][13] Dimethylamine is a base and can cause premature removal of the Fmoc protecting group, leading to side reactions.[6][13] Using aged or improperly stored DMF is a common source of synthesis failure. It is recommended to use peptide synthesis-grade solvents and to sparge aged DMF with an inert gas like nitrogen to remove amine impurities.[13]
-
NMP Stability: While less prone to generating basic impurities, it has been reported that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[6]
Temperature
For most solids, solubility increases with temperature. Gentle warming (< 40°C) can be used to aid dissolution.[14] However, this must be balanced against the thermal stability of the active ester. Prolonged heating is not recommended as it can accelerate both hydrolysis and other degradation pathways.
Purity of Fmoc-Gly-ODhbt
The presence of impurities in the solid active ester can act as nucleation sites, hindering dissolution and promoting precipitation. It is essential to use high-purity reagents for consistent results.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a self-validating method for determining the saturation solubility of a reagent like Fmoc-Gly-ODhbt in a specific solvent under controlled conditions.
Objective: To determine the maximum concentration (mg/mL) of Fmoc-Gly-ODhbt that can be dissolved in DMF or NMP at a controlled temperature.
Materials:
-
Fmoc-Gly-ODhbt (or other reagent of interest)
-
Anhydrous, peptide-synthesis grade DMF or NMP
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vortex mixer and sonicator
-
2 mL glass vials with screw caps
-
0.2 µm PTFE syringe filters and syringes
-
Pre-weighed glass evaporation vials
Methodology:
-
Preparation: Add an excess amount of Fmoc-Gly-ODhbt to a 2 mL glass vial (e.g., 300 mg into 1 mL of solvent). This ensures a saturated solution with visible undissolved solid.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C). Allow the slurry to equilibrate for at least 4 hours (overnight is ideal) to ensure saturation is reached. Intermittent vortexing can aid this process.
-
Clarification: Allow the vial to stand undisturbed at the controlled temperature for 30 minutes to let the excess solid settle.
-
Sampling: Carefully draw approximately 0.5 mL of the clear supernatant into a syringe, being cautious not to disturb the solid pellet.
-
Filtration: Attach a 0.2 µm PTFE syringe filter and dispense the clear solution into a pre-weighed (tared) evaporation vial. The filtration step is crucial to remove any microscopic undissolved particles.
-
Mass Determination (Aliquot): Immediately cap and weigh the evaporation vial containing the filtered solution to determine the precise mass (and therefore volume, if density is known) of the aliquot.
-
Evaporation: Place the un-capped evaporation vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness.
-
Mass Determination (Solute): Once completely dry, weigh the evaporation vial again. The difference between this mass and the initial tare weight is the mass of the dissolved Fmoc-Gly-ODhbt.
-
Calculation: Solubility (mg/mL) = Mass of dry solute (mg) / Volume of aliquot (mL)
(Note: Volume can be calculated from the mass of the aliquot and the known density of the solvent at that temperature).
The following workflow diagram illustrates this process.
Practical Application: DMF vs. NMP and Troubleshooting
The choice between DMF and NMP often depends on the specific peptide sequence and synthesis conditions.
| Feature | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Polarity | More polar[4] | Less polar[4] |
| Solvating Power | Excellent for most coupling reagents and Fmoc-amino acids.[4][15] | Excellent resin solvation, may improve coupling yields.[6] |
| Use Case | General-purpose, default solvent for SPPS. | Often preferred for hydrophobic or aggregation-prone sequences to maintain solubility of the growing peptide chain.[4] |
| Stability Concern | Can degrade to dimethylamine, causing premature Fmoc deprotection.[6][13] | May cause faster decomposition of dissolved Fmoc-amino acids over time.[6] |
| Safety & Cost | Lower cost, but facing increasing regulatory scrutiny due to toxicity.[5][6] | Higher cost, also under regulatory review.[5] |
Troubleshooting Solubility Issues
If you encounter cloudy solutions or precipitation during reagent preparation, follow this logical troubleshooting workflow.
Conclusion and Best Practices
The high solubility of Fmoc-Gly-ODhbt in both DMF and NMP is fundamental to its successful application in SPPS. While direct quantitative data is sparse due to its nature as a reactive intermediate, its solubility can be confidently inferred from its highly soluble precursor, Fmoc-Gly-OH.
Key Recommendations for Researchers:
-
Prioritize Purity: Always use fresh, anhydrous, peptide-synthesis grade DMF or NMP to avoid issues with hydrolysis and solvent degradation.
-
Verify, Don't Assume: If encountering issues with difficult sequences or new reagents, perform a quick solubility test using the protocol outlined in this guide.
-
Choose Solvents Wisely: Use DMF as a reliable default, but consider switching to NMP to mitigate on-resin aggregation with hydrophobic sequences.
-
Prepare Solutions Fresh: To minimize degradation, prepare solutions of activated amino acids immediately before they are needed on the synthesizer.
-
Aid Dissolution Carefully: Use sonication and gentle warming as tools to aid dissolution, but avoid prolonged heating that could compromise the integrity of the active ester.
By adhering to these principles and understanding the underlying chemistry, researchers can effectively manage the solubility of Fmoc-Gly-ODhbt, ensuring its optimal performance in the synthesis of high-quality peptides.
References
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]
-
Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.
-
WordPress. (2026, February 5). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Retrieved from [Link]
-
ResearchGate. (2023, August 6). How do i dissolve glycine in DMF? Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Advanced Peptides. (n.d.). Solubility Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 12). Active ester-based peptide bond formation and its application in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]
-
ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable? Retrieved from [Link]
-
PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. Overview of Custom Peptide Synthesis [peptide2.com]
- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 9. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Automated SPPS Using Fmoc-Gly-ODhbt
Abstract & Core Rationale
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the "black box" nature of automated synthesizers often obscures real-time coupling efficiency. Standard activation protocols (e.g., DIC/Oxyma or HATU/DIEA) rely on fixed reaction times, assuming completion.
Fmoc-Gly-ODhbt represents a specialized class of "self-indicating" active esters. Unlike standard free acids that require in-situ activation, this reagent is pre-activated with a 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt) leaving group.
Why use Fmoc-Gly-ODhbt?
-
Visual Process Control: The released HO-Dhbt moiety forms a distinct yellow ion pair with unreacted amines on the resin.[1] The disappearance of this color from the solid phase serves as a real-time indicator of coupling completion.
-
Simplified Automation: Being pre-activated, it eliminates the need for separate activator vials (e.g., HATU, HBTU) and mixing steps, reducing instrument mechanical error rates.
-
Side-Reaction Suppression: While Glycine is achiral (immune to racemization), the ODhbt ester chemistry is exceptionally "clean," minimizing the risk of capping or aggregation often seen with highly reactive uronium salts in Glycine-rich regions.
Mechanism of Action
Understanding the colorimetric feedback loop is essential for interpreting automated results.
-
The Reactant: Fmoc-Gly-ODhbt is a stable, active ester.
-
The Indicator: The leaving group, HO-Dhbt, is a weak acid. In the presence of the resin-bound free amine (basic), it deprotonates to form the Dhbt anion .
-
The Signal:
-
Start of Coupling: The Dhbt anion ion-pairs with the resin-bound amines. Result: Bright Yellow Resin.
-
End of Coupling: As the amine is acylated (converted to a neutral amide), it can no longer hold the Dhbt anion. The anion is released into the solvent. Result: Resin returns to White/Translucent; Solvent becomes Yellow.
-
Visualizing the Pathway
Figure 1: The mechanistic pathway of Fmoc-Gly-ODhbt coupling. The transient yellow state on the resin indicates the presence of unreacted amines.
Pre-Synthesis Considerations
Reagent Solubility & Stability
Fmoc-Gly-ODhbt differs physically from Fmoc-Gly-OH. It is generally more hydrophobic due to the ester group.
| Parameter | Specification | Notes |
| Solvent | DMF (Dimethylformamide) | Preferred.[2][3] NMP (N-methyl-2-pyrrolidone) is a viable alternative for difficult sequences. |
| Concentration | 0.3 M - 0.5 M | Higher concentrations (0.5 M) are recommended to drive kinetics, as active esters are slower than HATU. |
| Additives | None required | Do not add HOBt or HOAt; this defeats the purpose of the pre-activated ester. |
| Stability | High | Stable in solution for >48 hours on the instrument deck, unlike HATU-activated acids which degrade rapidly. |
Instrument Configuration
-
Vial Position: Place Fmoc-Gly-ODhbt in the Amino Acid rack.
-
Activator Position: Assign a "Dummy" activator or configure the method to "Single Reagent Add" mode.
-
Base: Although the ester reacts without base, adding a catalytic amount of DIEA (Diisopropylethylamine) is recommended to ensure the amine remains deprotonated and to enhance the colorimetric transition.
Automated Protocol Workflow
This protocol is designed for standard batch synthesizers (e.g., CEM Liberty, Gyros Protein Technologies Tribute, Biotage Initiator+).
Step 1: Reagent Preparation
-
Calculate required mass:
. -
Dissolve Fmoc-Gly-ODhbt in DMF to reach 0.3 M .
-
Optional: Add 1 equivalent of DIEA relative to the ester if the instrument software requires a base addition step, or rely on the residual basicity of the resin wash.
Step 2: The Coupling Cycle
The following loop describes the logic required for the instrument software.
Figure 2: Automated cycle for ODhbt ester coupling. Note the extended reaction time compared to HATU.
Step 3: Detailed Methodology
-
Fmoc Removal: Standard 20% Piperidine in DMF (2 x 5 min).
-
Wash: DMF (5 x 1 min). Critical: Ensure all piperidine is removed to prevent premature cleavage of the ODhbt ester.
-
Coupling:
-
Dispense 5 equivalents of Fmoc-Gly-ODhbt solution relative to resin loading.
-
Note: If your synthesizer allows, program a "pause" at 5 minutes. Inspect the reaction vessel. The resin beads should be bright yellow . If they are white, the previous deprotection failed (no free amines).
-
Time: Allow to react for 45 to 60 minutes at room temperature. (Active esters react slower than on-board activated species).
-
-
End-Point Monitoring (The Dhbt Test):
-
At the end of the coupling step, before the drain, look at the vessel.
-
Solvent: Should be yellow (contains released HO-Dhbt).
-
Resin: Should be white/translucent .
-
Troubleshooting: If the resin beads remain yellow after the drain and a brief DMF wash, coupling is incomplete . The yellow color indicates the Dhbt anion is still ion-paired to unreacted amines. Perform a second coupling (double couple).
-
-
Final Wash: DMF (4 x 1 min). The flow-through must be colorless before proceeding to the next deprotection.
Validation & Performance Data
When comparing Fmoc-Gly-ODhbt against standard Fmoc-Gly-OH/DIC activation, the following performance metrics are typical:
| Metric | Fmoc-Gly-ODhbt | Fmoc-Gly-OH + HATU | Interpretation |
| Coupling Time | 45 - 60 min | 15 - 20 min | ODhbt is slower but more controlled. |
| Racemization | N/A (Gly is achiral) | N/A | For chiral AAs, ODhbt shows <0.2% racemization [1]. |
| Solubility | Good (DMF) | Excellent | Requires slightly more solvent volume. |
| Byproducts | HO-Dhbt (Water soluble) | Tetramethylurea/OAt | HO-Dhbt is easily washed away. |
| Monitoring | Visual (Self-indicating) | UV (requires cleavage) | ODhbt allows non-invasive monitoring. |
Troubleshooting Guide
Scenario 1: The resin never turns yellow upon addition.
-
Cause: The N-terminus is still Fmoc-protected or acetylated (capped).
-
Solution: Check the deprotection station/reagents.[3][4] Verify flow of piperidine.
Scenario 2: The resin remains yellow after 60 minutes.
-
Cause: Steric hindrance or aggregation is preventing the ester from accessing the amine.
-
Solution:
-
Drain and wash with DCM (swells resin differently).
-
Perform a second coupling with fresh Fmoc-Gly-ODhbt.
-
Increase temperature to 50°C (Caution: excessive heat can degrade esters, but 50°C is generally safe for Gly).
-
Scenario 3: Precipitation in the reaction vessel.
-
Cause: High concentration of Gly-ODhbt can aggregate in pure DMF.
-
Solution: Add 10-20% DCM or NMP to the amino acid solvent bottle.
References
-
König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte, 103(7), 2034-2040. Link
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing active ester utility in continuous flow systems). Link
-
Bachem. (n.d.). Peptide Coupling Reagents: The Principle of Active Esters. Bachem Technical Library. Link
-
Cameron, L. R., et al. (1988). Dhbt esters in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2895-2901. (Detailed kinetics and colorimetric monitoring data). Link
Sources
Application Note: Synthesis of Difficult Peptide Sequences using Fmoc-Gly-ODhbt
This Application Note is structured to provide a comprehensive, technical guide for researchers dealing with "difficult" peptide sequences—those prone to aggregation, steric hindrance, or secondary structure formation—using the self-indicating Fmoc-Gly-ODhbt active ester.
Abstract
The synthesis of "difficult" peptide sequences—characterized by intermolecular aggregation,
Introduction: The Challenge of the "Difficult Sequence"
In SPPS, a "difficult sequence" is not defined by the complexity of the amino acid side chains, but by the physicochemical properties of the growing peptide backbone.
-
The Problem: As the chain elongates, hydrophobic residues (Val, Ile, Ala) and structure-inducing residues can form inter-chain hydrogen bonds (
-sheets). This aggregation collapses the resin matrix, restricting solvent access and preventing the diffusion of activated amino acids to the N-terminus. -
The Blind Spot: Standard Kaiser tests (ninhydrin) are often unreliable in these regions because the aggregated N-terminus is inaccessible to the testing reagents, yielding false negatives (indicating "complete coupling" when the reaction actually failed).
The Solution: Fmoc-Gly-ODhbt Fmoc-Gly-ODhbt utilizes the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt) leaving group. Unlike standard pentafluorophenyl (OPfp) or succinimide (OSu) esters, the ODhbt ester functions as an intrinsic chemical sensor. It reacts with free amines to generate a distinct yellow-colored ion, which fades as the coupling reaches completion. This allows for non-invasive, real-time monitoring of the reaction without removing resin aliquots.
Mechanism of Action
The efficacy of Fmoc-Gly-ODhbt relies on the dual nature of the Dhbt moiety: it is both an excellent leaving group and a pH-sensitive chromophore.
-
Activation: The Fmoc-Gly-ODhbt ester is highly reactive toward nucleophilic attack by the resin-bound amine.
-
The Indicator Effect: Upon mixing with the resin, the liberated HO-Dhbt (leaving group) is deprotonated by the remaining free amino groups on the solid support.
-
HO-Dhbt (Neutral): Colorless/Pale White.
-
Dhbt Anion (Deprotonated by Resin Amine): Bright Yellow/Orange .
-
-
The Endpoint: As the coupling proceeds, the free amine on the resin is consumed (acylated). Once all amines are acylated, there is no base left to deprotonate the HO-Dhbt. The equilibrium shifts back to the neutral, protonated form, and the yellow color disappears.
Visualizing the Mechanism
Figure 1: The chemical cycle of Fmoc-Gly-ODhbt coupling. The transient yellow color is sustained only while unreacted resin amines are present to ionize the leaving group.
Experimental Protocol
Materials & Reagents
-
Reagent: Fmoc-Gly-ODhbt (Commercial or prepared in situ).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is strictly recommended over DMF for difficult sequences due to its superior ability to disrupt resin aggregation.
-
Resin: Polystyrene or PEG-based resin (e.g., Tentagel, ChemMatrix) swollen in NMP.
-
Additives (Optional): HOAt (if coupling is extremely sluggish), though this may interfere with the color test.
Preparation of Fmoc-Gly-ODhbt (If not commercial)
If the pre-formed ester is unavailable, prepare it immediately prior to use:
-
Dissolve Fmoc-Gly-OH (1.0 mmol) and HODhbt (1.0 mmol) in minimum NMP.
-
Cool to 0°C.
-
Add DIC (Diisopropylcarbodiimide) (1.0 mmol).
-
Stir for 20 minutes at 0°C, then 20 minutes at room temperature.
-
Filter off the urea byproduct (if using DCM/DMF mix) or use the solution directly (if in NMP). Note: Commercial crystalline esters are preferred for purity.
Coupling Protocol
Step 1: Resin Preparation
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (standard 20% piperidine protocol).[1]
-
Critical Wash: Wash the resin 5x with NMP to remove all traces of piperidine. Residual piperidine will cause a permanent yellow color, invalidating the monitoring system.
Step 2: Dissolution
-
Dissolve Fmoc-Gly-ODhbt (3 to 5 equivalents relative to resin loading) in the minimum amount of NMP needed to cover the resin.
-
Note: Do not add base (DIPEA/NMM) yet. The ester is sufficiently active. Adding base prematurely will instantly turn the solution yellow regardless of the coupling progress.
Step 3: The Coupling Reaction (Visual Monitoring)
-
Observation T=0 min: The mixture should turn Bright Yellow/Orange almost immediately as the ester contacts the free amines on the resin.
-
Agitate gently at room temperature.
-
Observation T=30-60 min: Monitor the color.
-
Fading Yellow: Indicates coupling is proceeding.
-
White/Resin Color: Indicates coupling is complete.
-
Persistent Yellow: Indicates incomplete coupling (aggregation or steric hindrance preventing reaction).
-
Step 4: Post-Coupling Logic
-
If Colorless: Filter and wash resin 3x with NMP. Proceed to next cycle.
-
If Yellow persists (>2 hours):
-
Drain the resin.[3]
-
Wash with NMP.
-
Perform a Double Coupling : Re-dissolve fresh Fmoc-Gly-ODhbt (or switch to HATU/HOAt for the second shot) and add to resin.
-
Raise temperature to 50°C (Microwave or water bath) to disrupt aggregation.
-
Quantitative Data Summary
| Parameter | Standard Coupling (HBTU/DIPEA) | Fmoc-Gly-ODhbt Coupling |
| Activation Species | OBt / OAt ester (In situ) | ODhbt ester (Pre-formed) |
| Reactivity | Very High (Fast) | Moderate (Selective) |
| Racemization Risk | Moderate (Base dependent) | Low (Base-free conditions) |
| Monitoring | Kaiser Test (Destructive, Slow) | Self-Indicating (Non-destructive) |
| Aggregation Handling | Poor (Fast reaction, low penetration) | Excellent (Slower reaction allows diffusion) |
| Visual End-Point | None (Solution stays clear/dark) | Yellow |
Troubleshooting & Optimization
The "Permanent Yellow" Problem
If the solution remains yellow indefinitely:
-
Cause 1: Residual Piperidine. Did you wash the resin thoroughly after deprotection?
-
Fix: Wash resin with 10% DIPEA in NMP, then extensive NMP washes before adding the ester next time.
-
-
Cause 2: Extreme Aggregation. The amine is present but sterically inaccessible even to the ester.
-
Fix: Add chaotropic salts (e.g., 0.1M LiCl or KSCN in NMP) to the coupling mixture to disrupt hydrogen bonding networks.
-
The "No Color" Problem
If the solution never turns yellow upon addition:
-
Cause 1: Fmoc was not removed in the previous step.
-
Cause 2: The amine has been capped or terminated.
-
Cause 3: Resin loading is too low to generate visible color.
-
Fix: Perform a standard Kaiser test to confirm the presence of amines.
-
Workflow Diagram
Figure 2: Operational workflow for Fmoc-Gly-ODhbt coupling. The yellow color serves as the "active" state indicator.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Fmoc chemistry and ODhbt esters).
-
Cameron, L. R., et al. (1988). "Fluid phase peptide synthesis: The use of ODhbt esters." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Contextualizing Benzotriazole esters). Link
-
Merck/Novabiochem. (2020). "Fmoc-Gly-OH and Active Esters Product Data." Sigma-Aldrich. Link
Sources
solvent selection for Fmoc-Gly-ODhbt coupling reactions
Application Note: Solvent Selection Strategies for Fmoc-Gly-ODhbt Coupling Reactions
Executive Summary
The coupling of Fmoc-Glycine-ODhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester) represents a specialized but critical workflow in peptide synthesis. While Glycine is achiral and immune to racemization, its coupling efficiency is often hampered by on-resin aggregation (β-sheet formation) and the poor solubility of active esters in non-polar media. Furthermore, the ODhbt moiety serves as a unique "self-indicating" auxiliary, releasing a chromogenic byproduct that allows for real-time kinetic monitoring.
This guide provides a technical framework for selecting the optimal solvent system, balancing solubility , reaction kinetics , and green chemistry compliance . It moves beyond traditional DMF/NMP reliance, offering validated protocols for modern, sustainable alternatives like
The Chemistry of Fmoc-Gly-ODhbt
To select the right solvent, one must understand the underlying mechanism. The ODhbt ester is an "active ester" that reacts with the free amine of the growing peptide chain.
Key Mechanistic Features:
-
Activation: The ODhbt ester is highly reactive toward aminolysis but stable enough to be isolated or generated in situ.
-
Racemization Suppression: Although Glycine is achiral, ODhbt is often chosen for the entire peptide sequence to maintain protocol consistency. For chiral amino acids, ODhbt is superior to HOBt in suppressing oxazolone-mediated racemization.
-
Self-Indicating Byproduct: Upon nucleophilic attack by the amine, the ester releases free HODhbt. In the presence of a tertiary base (e.g., DIEA), HODhbt ionizes to the Dhbt⁻ anion , which exhibits a distinct yellow/orange color (
nm). This allows for spectrophotometric monitoring of reaction progress—the reaction is complete when the absorbance at 440 nm plateaus.
Diagram 1: Reaction Mechanism & Chromogenic Release
Caption: Mechanism of Fmoc-Gly-ODhbt aminolysis. The release of HODhbt and subsequent ionization to Dhbt- provides a colorimetric endpoint.
Solvent Selection Matrix
The choice of solvent dictates the solubility of the Fmoc-Gly-ODhbt (which can be poor in DCM) and the swelling of the resin.
Comparative Solvent Performance Table
| Solvent | Polarity (Dielectric) | Fmoc-Gly-ODhbt Solubility | Resin Swelling (PS/PEG) | Green Score | Application Notes |
| DMF (N,N-Dimethylformamide) | High (36.7) | Excellent | Excellent | Low | The "Gold Standard" but reprotoxic. Best for preventing Gly aggregation. |
| NMP (N-Methyl-2-pyrrolidone) | High (32.2) | Excellent | Superior | Low | Better than DMF for "difficult" sequences but accelerates Fmoc removal side-reactions if prolonged. |
| DCM (Dichloromethane) | Low (8.[1]9) | Poor | Good (PS only) | Low | Avoid for Gly-ODhbt coupling. Promotes aggregation; poor solubility of the active ester. |
| GVL ( | Moderate (36.5) | Good | Good | High | Bio-renewable. Caution: Can react with piperidine during deprotection; safe for coupling steps. |
| 2-MeTHF (2-Methyltetrahydrofuran) | Low-Mod (6.9) | Moderate | Moderate | High | Good green alternative, but may require a co-solvent (e.g., 20% GVL) for high concentrations. |
| NBP (N-Butylpyrrolidinone) | High | Good | Good | High | The most direct "Green" replacement for NMP. Non-toxic, high boiling point. |
Detailed Protocol: Green Coupling of Fmoc-Gly-ODhbt
This protocol utilizes a GVL/NBP binary system to replace DMF, ensuring high solubility and compliance with modern sustainability standards (Green Chemistry Principle #5).
Reagents:
-
Fmoc-Gly-ODhbt (Pre-formed or generated in situ).
-
Resin: ChemMatrix (recommended for green solvents) or Polystyrene.
-
Solvent: NBP (N-Butylpyrrolidinone) or GVL (
-Valerolactone). -
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Workflow
-
Resin Preparation (Swelling):
-
Swell the resin in NBP for 20 minutes. (NBP provides better swelling than 2-MeTHF for polar resins).
-
Note: If using GVL, ensure it is fresh; GVL can undergo ring-opening with extended exposure to primary amines, though it is stable with tertiary bases like DIPEA during coupling.
-
-
Coupling Reaction:
-
Dissolution: Dissolve Fmoc-Gly-ODhbt (3.0 equivalents relative to resin loading) in the minimum volume of NBP .
-
Validation: The solution should be clear. If turbid, add small amount of DMF or DMSO (max 10% v/v) only if strictly necessary.
-
-
Activation (if using in situ): If starting from Fmoc-Gly-OH + HODhbt + DIC, mix in NBP and allow to activate for 5 minutes before adding to resin.
-
Base Addition: Add DIPEA (3.0 equivalents).
-
Observation: The mixture will turn yellow immediately due to the formation of the Dhbt⁻ anion as the reaction initiates (or if pre-activated).
-
-
Monitoring (The "Self-Validating" Step):
-
Visual: The supernatant will be yellow.
-
Kinetic Check: Extract 10 µL of supernatant every 10 minutes and dilute in DMF. Measure Absorbance at 440 nm.
-
Endpoint: The reaction is complete when the Absorbance plateaus (stops increasing). This indicates no further HODhbt is being released.
-
Contrast: This is the opposite of Kaiser tests (which monitor the disappearance of amine). This monitors the appearance of the leaving group.
-
-
Washing:
-
Drain the yellow solution.
-
Wash with NBP (3x) until the filtrate is colorless (removal of Dhbt⁻).
-
Wash with 2-MeTHF (3x) to remove high-boiling NBP and prepare for the next step.
-
Diagram 2: Solvent Selection Decision Tree
Caption: Logical flow for selecting solvents based on aggregation risk and sustainability requirements.
Troubleshooting & Optimization
-
Problem: Precipitation of Fmoc-Gly-ODhbt upon addition to resin.
-
Cause: Solvent polarity too low (common in DCM or pure 2-MeTHF).
-
Solution: Add a polar co-solvent. 10-20% DMSO or NBP is effective.
-
-
Problem: Low color intensity (Yellow) despite reaction progress.
-
Cause: Insufficient base. The Dhbt indicator requires a basic environment to ionize.
-
Solution: Ensure at least 1.0 eq of DIPEA is present relative to the expected HODhbt release.
-
-
Problem: Slow coupling in Green Solvents.
-
Cause: Higher viscosity of NBP/GVL compared to DMF.
-
Solution: Increase temperature to 40°C (Microwave or conventional heating). Fmoc-Gly is stable at this temperature.
-
References
-
Koenig, W., & Geiger, R. (1970). A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte. Link
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
-
Albericio, F., et al. (2016). Green Solvents for Solid-Phase Peptide Synthesis.[5] Green Chemistry. Link
-
Lopez, J., et al. (2018). Gamma-Valerolactone (GVL) as a Green Solvent for Solid-Phase Peptide Synthesis.[5][6] Green Chemistry. Link
-
Sherrill, J., et al. (2023). The HIV latency reversing agent HODHBt... (Confirming the biological relevance and monitoring of HODhbt derivatives). JCI Insight. Link[7]
Sources
- 1. renyi.hu [renyi.hu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The latency-reversing agent HODHBt synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Fmoc-Gly-ODhbt Concentration and Protocol for Manual Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry. A critical step in this methodology is the activation of the C-terminal carboxyl group of an incoming amino acid to facilitate efficient peptide bond formation. The use of pre-formed active esters, such as those derived from 3,4-dihydro-4-oxo-1,2,3-benzotriazine (Dhbt), offers a robust and highly efficient alternative to in-situ activation methods. This document provides a detailed technical guide on the use of Fmoc-Gly-ODhbt, a highly reactive building block, in manual SPPS. We will explore the mechanistic advantages, establish optimal concentration and stoichiometric parameters, provide a detailed step-by-step protocol, and offer a comprehensive troubleshooting guide to ensure high-yield, high-purity peptide synthesis.
Introduction: The Role of Active Esters in SPPS
In Fmoc-based SPPS, peptide chains are assembled in a stepwise manner on an insoluble resin support.[1][2] Each cycle involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next Nα-Fmoc-protected amino acid. The efficiency of this coupling step is paramount to the success of the synthesis.
While numerous methods exist to activate the carboxylic acid, such as using carbodiimides (DCC, DIC) or aminium/uronium salts (HBTU, HATU), these often require the addition of a base and can introduce potential side reactions.[3][4][5][6] An alternative and often "cleaner" approach is the use of stable, pre-activated amino acid derivatives.[7][8]
Fmoc-amino acid active esters are such derivatives, where the carboxyl group is pre-activated with a good leaving group.[9][10] Among these, ODhbt esters have proven to be exceptionally reactive, often surpassing the efficacy of the more common HOBt esters.[9][10] The use of a pre-isolated, purified active ester like Fmoc-Gly-ODhbt simplifies the coupling protocol by eliminating the in-situ activation step, thereby reducing reagent complexity and minimizing the risk of side reactions like guanidinylation that can occur with aminium reagents.[4]
Mechanistic Advantage of Fmoc-Gly-ODhbt
The high reactivity of ODhbt esters stems from the electron-withdrawing nature of the 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl group. This makes the carbonyl carbon of the glycine highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin.
Key Advantages:
-
High Reactivity & Efficiency: ODhbt esters are more reactive than their HOBt counterparts, leading to faster and more complete coupling reactions.[9][10] This is particularly beneficial for sterically hindered couplings or "difficult" sequences.
-
Reduced Racemization: The active ester methodology is well-regarded for its ability to suppress racemization during peptide bond formation.[3][6] While glycine is achiral, this is a critical feature when applying this class of reagents to other amino acids.
-
High Purity of Building Block: As Fmoc-Gly-ODhbt can be isolated and purified as a crystalline solid, it ensures that a high-purity reagent is introduced into the reaction, leading to a cleaner final product.[7][8]
-
Simplified Coupling: The protocol is streamlined as it does not require additional coupling reagents (e.g., DIC, HBTU) or an organic base (e.g., DIPEA) during the coupling step itself.
-
Reaction Monitoring: The release of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) byproduct can be monitored spectrophotometrically, offering a method for real-time tracking of the coupling reaction's progress.[9]
Recommended Concentration and Stoichiometry
The success of a coupling reaction in manual SPPS is highly dependent on the stoichiometry and concentration of the reagents. To drive the reaction to completion, a molar excess of the activated amino acid relative to the free amine sites on the resin is essential.
Increasing reagent concentration can significantly enhance coupling efficiency by favoring the bimolecular reaction kinetics, which is especially useful for mitigating aggregation-prone sequences.[11] Based on established protocols for active esters and general SPPS best practices, the following parameters are recommended as a starting point for manual synthesis.
| Parameter | Recommended Value | Rationale & Remarks |
| Fmoc-Gly-ODhbt Equivalents | 1.5 - 3.0 eq | Relative to the resin's functional loading (mmol/g). The high reactivity of ODhbt esters often allows for a lower excess compared to standard carbodiimide methods. Start with 2.0 eq for routine couplings. |
| Solvent | DMF (Peptide Synthesis Grade) | N,N-Dimethylformamide is the standard solvent. For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.[12] |
| Concentration of Fmoc-Gly-ODhbt | 0.3 M - 0.5 M | A higher concentration (≥0.4 M) is generally preferred to accelerate the reaction and overcome potential kinetic barriers.[11] Do not use excessive solvent, which would dilute the reactants. |
| Reaction Time | 60 - 120 minutes | At room temperature. Reaction completion should always be verified with a colorimetric test (e.g., Kaiser test). |
| Additives | None required | For the coupling step itself, no additional coupling reagents or base are needed. This is a primary advantage of using a pre-formed active ester. |
Detailed Protocol for Manual Fmoc-Gly-ODhbt Coupling
This protocol details a single coupling cycle on a 0.1 mmol scale. All steps are performed at room temperature in a suitable manual SPPS reaction vessel with a frit for solvent drainage.
Workflow Overview
Step-by-Step Methodology
Materials:
-
Peptide-resin with a free N-terminal Fmoc group (e.g., Rink Amide, Wang resin).
-
Fmoc-Gly-ODhbt.
-
DMF (Peptide Synthesis Grade).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[13]
-
Washing Solvents: Isopropanol (IPA), Dichloromethane (DCM).
-
Kaiser Test Kit reagents.
Procedure:
-
Resin Preparation (if starting):
-
Fmoc-Deprotection:
-
Add the deprotection solution (20% piperidine/DMF) to the swelled resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[16][17]
-
Drain the solution. The release of the dibenzofulvene-piperidine adduct can be observed by its strong UV absorbance.
-
-
Washing Post-Deprotection:
-
Thoroughly wash the resin to remove all residual piperidine, which is critical as it can neutralize the incoming active ester.
-
Perform a series of washes:
-
DMF (5 x 1 min)
-
IPA (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Ensure the final wash is neutral.
-
-
Coupling Reaction:
-
Prepare the activation solution: For a 0.1 mmol scale, weigh Fmoc-Gly-ODhbt (e.g., 2.0 equivalents = 0.2 mmol). Dissolve it in a minimal volume of DMF to achieve a concentration of ~0.4 M.
-
Add the Fmoc-Gly-ODhbt solution to the deprotected, washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring for Completion (Kaiser Test):
-
After the coupling time, take a small sample of resin beads (~5-10 mg) and wash them thoroughly with DMF and IPA.
-
Perform the Kaiser test.[16]
-
Negative Result (Yellow/Clear Beads): Indicates the absence of free primary amines. The coupling is complete. Proceed to Step 6.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines. Refer to the Troubleshooting section (Table 2).
-
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess Fmoc-Gly-ODhbt and the HODhbt byproduct.
-
Perform a series of washes:
-
DMF (5 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
-
Chain Elongation:
-
The resin is now ready for the next cycle, starting again with Step 2 (Fmoc-Deprotection) for the subsequent amino acid.
-
Troubleshooting Guide
Even with a highly efficient reagent, challenges can arise, often due to the specific peptide sequence.[12][18]
| Problem | Primary Indication | Potential Causes | Recommended Solutions |
| Incomplete Coupling | Positive Kaiser test (blue beads) after the standard coupling time. | 1. Steric Hindrance: The N-terminal amine is sterically inaccessible.2. Peptide Aggregation: The growing peptide chain collapses on the resin, blocking reactive sites.[12]3. Insufficient Reaction Time/Equivalents. | 1. Extend Reaction Time: Allow the coupling to proceed for an additional 1-2 hours.2. Double Couple: Drain the reaction solution, wash with DMF, and add a fresh solution of Fmoc-Gly-ODhbt for a second coupling reaction.[11][16]3. Solvent Change: For the next cycles, consider switching from DMF to NMP, which is better at disrupting secondary structures.[12] |
| Low Final Yield | The quantity of purified peptide is significantly lower than theoretically expected. | 1. Cumulative Inefficiency: Small, undetected coupling failures at each step.2. Loss During Workup: Peptide fails to precipitate effectively from ether after cleavage.[19]3. Incomplete Deprotection: Residual Fmoc groups blocking chain elongation. | 1. Implement Capping: After each coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.2. Optimize Precipitation: If the peptide is short or hydrophilic, it may not precipitate well. Try a 1:1 mixture of ether:pentane or concentrate the cleavage mixture before precipitation.[19]3. Verify Deprotection: Ensure deprotection times are adequate and the piperidine solution is fresh. |
| Diketopiperazine (DKP) Formation | Significant loss of dipeptide from the resin, especially when Proline or Glycine is the second residue. | The liberated N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[4] | 1. Use 2-Chlorotrityl Resin: This highly acid-labile resin is sterically hindered, which suppresses DKP formation.[17]2. Couple the Next Amino Acid Quickly: Minimize the time the dipeptide-resin spends with a free N-terminus before the third amino acid is coupled. |
Conclusion
Fmoc-Gly-ODhbt is a highly efficient, pre-activated building block for manual solid-phase peptide synthesis. Its high reactivity and the simplicity of its use—obviating the need for additional coupling reagents and bases—make it an excellent choice for achieving clean and rapid peptide bond formation. By employing the optimized concentration parameters and the detailed protocol provided, researchers can leverage the advantages of this active ester to reliably synthesize high-purity peptides. Adherence to systematic monitoring and troubleshooting ensures that potential challenges, such as incomplete couplings or sequence-dependent aggregation, can be effectively overcome.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Active esters for solid phase peptide synthesis. (1993, August 3). Google Patents.
- The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (n.d.). Benchchem.
- Coupling Reagents. (n.d.). AAPPTEC - Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
- Troubleshooting low yield in N3-peptide synthesis. (n.d.). Benchchem.
- Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH. (n.d.). Benchchem.
- Active esters for solid phase peptide synthesis. (1990, December 12). Google Patents.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
- What do you do when your peptide synthesis fails?. (2023, February 7). Biotage.
- Total wash elimination for solid phase peptide synthesis. (2023, November 29). CEM GmbH.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Woburn, MA.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020, September 1). MOST Wiedzy.
- Application Notes and Protocols: The Use of Fmoc-Gly-DL-Ala in the Synthesis of Bioactive Peptides. (n.d.). Benchchem.
- Peptide synthesis troubleshooting. (2023, June 28). Reddit.
- Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. (n.d.). MDPI.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. reddit.com [reddit.com]
Application Note: Optimization of Coupling Time for Fmoc-Gly-ODhbt in Solid Phase Peptide Synthesis
Topic: Coupling Time Optimization for Fmoc-Gly-ODhbt Content Type: Application Note and Protocol
Abstract
This guide details the protocol for optimizing the coupling time of Fmoc-Gly-ODhbt (Fmoc-Glycine 3,4-dihydro-4-oxobenzotriazin-3-yl ester) in Solid Phase Peptide Synthesis (SPPS). Unlike standard active esters, Fmoc-Gly-ODhbt possesses unique self-indicating properties , providing a real-time visual readout of reaction progress. This protocol leverages the kinetic differences between the formation of the yellow amine-Dhbt anion salt and the subsequent acylation event to determine the precise endpoint of coupling, minimizing reagent waste and preventing aggregation-induced deletion sequences.
Introduction & Chemical Basis[1][2][3][4][5][6]
The Reagent: Fmoc-Gly-ODhbt
Fmoc-Gly-ODhbt is a pre-activated ester of glycine. While standard carbodiimide/HOBt or uronium (HBTU/HATU) activation methods are common, ODhbt esters offer a distinct advantage: mechanistic self-indication .
-
Leaving Group: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt).
-
Reactivity: High reactivity comparable to pentafluorophenyl (OPfp) esters, but with added visual diagnostics.
-
Application: Particularly useful for monitoring difficult couplings in continuous flow or manual synthesis where real-time feedback is critical.
The Self-Indicating Mechanism
The optimization of coupling time for this specific reagent relies on its colorimetric behavior.
-
Ionization (Yellow): Upon addition to the resin, the liberated HO-Dhbt (leaving group) encounters the free
-amino groups of the resin-bound peptide. The basic amine deprotonates HO-Dhbt, forming a bright yellow ammonium-Dhbt anion salt on the solid support. -
Acylation (Colorless): As the coupling reaction proceeds, the free amine attacks the carbonyl of the Fmoc-Gly-ODhbt. The amine is converted into a neutral amide bond.
-
Endpoint (White): With the consumption of the free amine, the yellow salt complex collapses. The resin returns to its original white/translucent state, signaling complete coupling.
Mechanistic Visualization
The following diagram illustrates the transition from the initial yellow salt formation to the final colorless product.
Figure 1: The self-indicating mechanism of Fmoc-Gly-ODhbt. The persistence of the yellow intermediate indicates incomplete coupling.
Experimental Protocol: Coupling Time Optimization
Objective: Determine the minimum time (
Materials
-
Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).
-
Reagent: Fmoc-Gly-ODhbt (Pre-formed or generated in situ).
-
Solvent: DMF (Peptide synthesis grade, amine-free).
-
Qualitative Test: Kaiser Test Kit (Ninhydrin).
-
Quantitative Analysis: HPLC (C18 column) and LC-MS.
Workflow Overview
This optimization does not rely on a single time point. Instead, we utilize a "Stop-Flow" monitoring approach .
Figure 2: Decision tree for optimizing coupling time based on visual and chemical feedback.
Step-by-Step Procedure
Step 1: Resin Preparation
-
Weigh 100 mg of resin into a fritted syringe reactor.
-
Swell in DMF for 20 minutes.
-
Deprotect Fmoc (if necessary) using 20% Piperidine/DMF (2 x 5 min).
-
Wash thoroughly (DMF x 5, DCM x 3, DMF x 3) to remove all traces of piperidine (Crucial: Residual piperidine will cause false positives in color monitoring).
Step 2: Reagent Preparation
-
Calculate 3.0 equivalents of Fmoc-Gly-ODhbt relative to resin loading.
-
Dissolve in minimum DMF to achieve a concentration of 0.3 M .
-
Note: If using in situ activation, mix Fmoc-Gly-OH (3 eq), Dhbt-OH (3 eq), and DIC (3 eq) in DMF 5 minutes prior to addition. However, pre-formed Fmoc-Gly-ODhbt is preferred for kinetic consistency.
-
Step 3: Coupling & Visual Optimization
-
Add the Fmoc-Gly-ODhbt solution to the resin.
-
Start Timer (
). -
Observation (
): The resin should turn bright yellow immediately. This confirms the presence of free amines and the integrity of the Dhbt ester. -
Interval Monitoring: Agitate at room temperature. Check color every 5 minutes.
-
Glycine is sterically unhindered; reaction is expected to be fast (typically <20 min).
-
-
Endpoint Determination: Record the time (
) when the resin transitions from yellow to completely white/translucent.
Step 4: Verification (The "Safety Factor")
-
Once the color fades, continue shaking for an additional 5 minutes (Safety Factor).
-
Drain and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser Test on a few resin beads.
-
Colorless/Yellow solution: 99% conversion (Pass).
-
Blue beads: Incomplete coupling (Fail).
-
Step 5: Quantitative Validation (Optional but Recommended)
For critical pharmaceutical applications, validate the visual endpoint:
-
Cleave a small aliquot of peptide-resin at
. -
Look for the presence of "Deletion Sequences" (n-1) which indicate incomplete coupling.
Data Analysis & Interpretation
Expected Results
| Time (min) | Visual Appearance | Kaiser Test | Estimated Conversion | Action |
| 0-2 | Bright Yellow | N/A | < 50% | Continue |
| 5-10 | Fading Yellow | Positive (Blue) | 80-90% | Continue |
| 15-20 | White / Translucent | Negative (Colorless) | > 99% | Stop |
| > 60 | Persistent Yellow | Positive | Stalled | Troubleshoot |
Troubleshooting Persistent Color
If the resin remains yellow after 60 minutes, it indicates aggregation or steric hindrance preventing the amine from reacting, despite the salt being formed.
-
Diagnosis: The sequence has likely formed
-sheets (common in Gly-rich regions). -
Remedy:
-
Drain solvent.[3]
-
Perform a "Magic Mixture" wash (DCM/DMF/NMP + 1% DBU) or use chaotropic salts (LiCl) in the coupling buffer.
-
Recouple using elevated temperature (50°C), though caution is advised with ODhbt at high temps due to potential instability.
-
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing Dhbt ester chemistry and color monitoring).
-
Cameron, L. R., et al. (1988). "3,4-Dihydro-4-oxobenzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2895-2901. Link
-
Biotage. (2023).[4] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Blog. Link
-
Merck Millipore. "Novabiochem® Coupling Reagents: Mechanisms and Protocols." Merck Technical Library. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Gly-ODhbt Coupling
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Gly-ODhbt in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve incomplete coupling reactions. My approach is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding challenges with Fmoc-Gly-ODhbt coupling.
Q1: My Kaiser test is positive after coupling with Fmoc-Gly-ODhbt. What are the most likely causes?
A positive Kaiser test indicates the presence of unreacted primary amines on your peptide-resin, signifying an incomplete coupling reaction.[1] While Fmoc-Gly-ODhbt is a pre-activated ester designed for efficient coupling, several factors can impede its performance. The most common culprits, in order of likelihood, are:
-
Reagent Quality and Handling: The Fmoc-Gly-ODhbt may have degraded due to improper storage or handling. Activated esters can be sensitive to moisture and prolonged exposure to ambient conditions.
-
Incomplete Fmoc Deprotection from the Previous Cycle: If the Fmoc group from the preceding amino acid was not completely removed, the N-terminus will be blocked, preventing the coupling of Fmoc-Gly-ODhbt.
-
Peptide Aggregation: The growing peptide chain, particularly with certain sequences, can aggregate on the solid support, sterically hindering the coupling site.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.
-
Issues with the Resin or Downstream Sequence: A low-loading resin or a particularly "difficult" sequence following the glycine can also contribute to poor coupling outcomes.
Q2: Since glycine is not sterically hindered, why would I experience incomplete coupling?
This is an excellent and common question. While steric hindrance is a primary cause of incomplete coupling for many amino acids, it is rarely the issue with glycine. For Fmoc-Gly-ODhbt, other factors are more likely at play:
-
Diketopiperazine Formation: This is a significant side reaction, especially at the dipeptide stage. After the deprotection of the second amino acid (in this case, if glycine is the second residue), the free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly prevalent with Proline or Glycine in the C-terminal position of the dipeptide.[2]
-
On-Resin Aggregation: While a single glycine residue is not prone to aggregation, the incorporation of multiple glycines can lead to the formation of secondary structures (e.g., beta-sheets) that are poorly solvated and inaccessible for subsequent chemical steps.
Q3: Are there any known side reactions specific to the ODhbt ester?
ODhbt (3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone) esters are considered highly reactive and efficient for peptide coupling, generally with minimal side product formation.[3] The release of the benzotriazine leaving group can even be monitored spectrophotometrically.[4] However, like all activated esters, their effectiveness is contingent on proper reaction conditions. While there are no widely reported side reactions unique to the ODhbt moiety that lead to incomplete coupling, its high reactivity means it is also more susceptible to hydrolysis if moisture is present in the reaction system.
Part 2: A Step-by-Step Troubleshooting Guide
If you are facing an incomplete coupling with Fmoc-Gly-ODhbt, follow this systematic guide to diagnose and resolve the issue.
Step 1: Verify Reagent and System Integrity
Before delving into more complex issues, it is crucial to confirm the quality of your reagents and the integrity of your synthesis system.
Protocol 1: Reagent and System Check
-
Use Fresh Reagents: If possible, use a fresh, unopened vial of Fmoc-Gly-ODhbt. Ensure your DMF is of high purity and low in water content. Use fresh deprotection solution (e.g., 20% piperidine in DMF).
-
Check for Moisture: Ensure all your solvents and reagents are anhydrous. Moisture can hydrolyze the activated ester, rendering it inactive.
-
Confirm Complete Deprotection: Before the problematic coupling step, perform a Kaiser test after the Fmoc deprotection. A strong positive result (deep blue beads) is essential before proceeding with the coupling. If the test is negative or weak, repeat the deprotection step.[5]
Step 2: Optimize Coupling Conditions
If your reagents and system are in good order, the next step is to optimize the reaction conditions for the coupling step.
| Parameter | Standard Condition | Optimized Condition for Difficult Couplings | Rationale |
| Solvent | DMF | NMP or a mixture of DMF/DCM | NMP can be better at solvating and breaking up aggregated peptide chains. |
| Temperature | Room Temperature | 30-40°C | Increased temperature can enhance reaction kinetics and disrupt aggregation. |
| Reaction Time | 1-2 hours | 4-12 hours (or overnight) | For slow reactions, extending the time can drive the coupling to completion. |
| Equivalents of Fmoc-Gly-ODhbt | 1.5 - 3 eq. | 3 - 5 eq. | Increasing the concentration can favor the forward reaction. |
Protocol 2: Optimized Coupling
-
Swell the resin in the chosen solvent for at least 30 minutes.
-
Perform the Fmoc deprotection and confirm with a Kaiser test.
-
Dissolve 3-5 equivalents of Fmoc-Gly-ODhbt in the chosen solvent.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at the desired temperature for the extended reaction time.
-
Perform a Kaiser test to monitor the reaction progress.
Step 3: Mitigate On-Resin Aggregation
If optimization of coupling conditions does not resolve the issue, peptide aggregation is a likely culprit, especially if you are synthesizing a poly-glycine sequence.
Workflow for Mitigating Aggregation
Caption: Workflow for addressing suspected peptide aggregation.
Protocol 3: Double Coupling
-
After the initial coupling reaction (as per Protocol 2), wash the resin thoroughly with DMF.
-
Prepare a fresh solution of Fmoc-Gly-ODhbt (same equivalents as the first coupling).
-
Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.
-
Wash the resin and perform a Kaiser test.
Protocol 4: Capping Unreacted Amines
If a small number of amines remain unreacted after double coupling, it is often better to cap them to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Part 4: Alternative Strategies for "Difficult" Glycine Couplings
If the above troubleshooting steps fail, you may need to consider alternative chemical strategies.
1. In Situ Activation:
Instead of using the pre-activated Fmoc-Gly-ODhbt, consider in situ activation of Fmoc-Gly-OH using a more potent coupling reagent.
| Coupling Reagent | Class | Recommended Use |
| HATU/HCTU | Uronium/Aminium Salt | Highly effective for difficult couplings.[6] |
| PyBOP | Phosphonium Salt | Another strong activating agent, though byproducts can sometimes be an issue. |
| DIC/HOBt | Carbodiimide/Additive | A standard and cost-effective option, but may be less effective for challenging sequences. |
Protocol 5: In Situ Activation with HATU
-
Swell and deprotect the resin as usual.
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and an organic base like DIPEA or collidine (6 eq.) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor with a Kaiser test.
2. Dipeptide Coupling:
To circumvent the risk of diketopiperazine formation, especially when glycine is the second or third residue, using a pre-formed dipeptide can be highly effective. For example, instead of coupling Glycine and then another amino acid, use Fmoc-Xaa-Gly-OH.
Workflow for Alternative Strategies
Caption: Decision tree for alternative coupling strategies.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Nozaki, S. (1999). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Journal of Peptide Research, 54(2), 162-167. [Link]
Sources
resolving solubility issues of Fmoc-Gly-ODhbt in peptide synthesizers
A Senior Application Scientist's Guide to Resolving Solubility & Delivery Issues in Automated Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Fmoc-Gly-ODhbt, a common activated amino acid derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the issues you may face and to equip you with robust, field-proven solutions.
This document moves beyond simple step-by-step instructions. We will explore the why behind each recommendation, grounding our troubleshooting in the fundamental physicochemical properties of the molecules and solvents involved.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with Fmoc-Gly-ODhbt.
Q1: My Fmoc-Gly-ODhbt is not dissolving in DMF. What is the first thing I should do?
A1: Difficulty dissolving Fmoc-Gly-ODhbt in N,N-Dimethylformamide (DMF) is a frequent observation. The primary cause is often the propensity of this activated ester to form intermolecular aggregates. Before resorting to more complex solutions, follow this initial sequence:
-
Ensure High-Purity Solvent: Use fresh, amine-free, anhydrous grade DMF. Amine impurities can cause premature Fmoc deprotection, and water can hydrolyze the active ester.[1][2]
-
Vigorous Agitation: Vortex the solution vigorously for 2-3 minutes at room temperature.
-
Sonication: If vortexing is insufficient, place the vial in a sonicator bath at room temperature. Use short bursts of 1-2 minutes to break up particulate aggregates without significantly increasing the temperature.[3]
Q2: I managed to dissolve the Fmoc-Gly-ODhbt, but it precipitated in the synthesizer's tubing before reaching the reaction vessel. Why is this happening?
A2: This indicates that the solution is likely supersaturated and unstable. The narrow bore of the tubing, changes in temperature, or slight solvent evaporation at junctions can be enough to trigger precipitation. The primary solution is to switch to a more effective solvent system. N-Methyl-2-pyrrolidone (NMP) is often a superior solvent to DMF for challenging or hydrophobic amino acid derivatives and can often resolve this issue.[4][5][6]
Q3: The Fmoc-Gly-ODhbt solution is clear, but the coupling reaction is failing, and I suspect on-resin precipitation. What's the cause?
A3: This is a classic sign of peptide chain aggregation on the solid support.[3] As the peptide elongates, it can fold into secondary structures (like β-sheets), especially with sequences containing multiple glycine or hydrophobic residues. This aggregated structure is poorly solvated by the reaction solvent, causing the incoming activated amino acid to precipitate out of the solution phase before it can couple efficiently. This is a problem related to the growing peptide, not just the Fmoc-Gly-ODhbt itself.
Q4: Can I heat the Fmoc-Gly-ODhbt solution to get it to dissolve?
A4: Gentle warming can be effective, but it must be done with caution. You can warm the solution to 30-40°C.[3] However, prolonged exposure to higher temperatures (approaching 80-120°C) can cause thermal cleavage of the Fmoc protecting group, even in the absence of a base, which would lead to undesired side reactions.[3][7] Active esters like ODhbt may also be more susceptible to degradation at elevated temperatures.
Part 2: In-Depth Troubleshooting Guide
When basic FAQs are not enough, a more systematic approach is required. This guide provides a logical workflow and detailed protocols to diagnose and solve persistent solubility and delivery issues.
The Chemistry of the Challenge: Why is Fmoc-Gly-ODhbt Problematic?
Understanding the molecular components is key to effective troubleshooting:
-
Fmoc-Glycine: While glycine is the simplest amino acid, poly-glycine sequences are notorious for forming strong intermolecular hydrogen bonds, leading to aggregation and poor solvation.[8] The N-terminal Fmoc group itself is a large, hydrophobic moiety that can contribute to poor solubility in certain contexts.
-
ODhbt Ester: The O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl) group is an effective activating group.[9] Its relatively planar, aromatic structure can contribute to π-π stacking interactions between molecules, further promoting aggregation and reducing solubility.
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines a decision-making process for systematically addressing solubility issues with Fmoc-Gly-ODhbt.
Solvent System Comparison
The choice of solvent is the most critical factor in successful SPPS. While DMF is the historical workhorse, its limitations are well-documented.[4]
| Solvent | Polarity | Swelling Capacity (Polystyrene) | Key Advantage | Key Disadvantage |
| DMF | High | Good | Good general-purpose solvent, cost-effective. | Can decompose to form dimethylamine, which prematurely cleaves Fmoc groups.[2][4] |
| NMP | Higher | Excellent | Superior solvating power for many difficult sequences and derivatives.[4][6] | More expensive; can decompose to form methylamine.[2] |
| DCM | Low | Good | Historically used, good for some specific applications. | Poor solvent for Fmoc-amino acids and growing peptide chains, leading to aggregation.[4][6] |
| DMSO | Very High | Poor | Excellent at disrupting hydrogen-bonded aggregates; often used as a co-solvent.[4][10] | High viscosity; can complicate washing steps and may oxidize sensitive residues if not pure. |
Part 3: Experimental Protocols
These protocols provide detailed, actionable steps for resolving solubility challenges.
Protocol 1: Enhanced Dissolution of Fmoc-Gly-ODhbt in DMF
This protocol should be used when initial attempts to dissolve Fmoc-Gly-ODhbt in DMF at room temperature fail.
-
Preparation: Weigh the required amount of Fmoc-Gly-ODhbt into a clean, dry, appropriate vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Initial Mixing: Vortex the mixture vigorously for 2 minutes at room temperature.
-
Sonication: Place the vial in a sonicator bath. Sonicate in 1-minute intervals, followed by visual inspection. Monitor the bath temperature to ensure it does not exceed 40°C.[3]
-
Gentle Heating (Optional): If sonication is not fully effective, transfer the vial to a stirrer hotplate and warm to 30-40°C with continuous stirring. Do not exceed 40°C to minimize the risk of thermal degradation of the Fmoc group or the active ester.[3][7]
-
Final Inspection: Once the solution is clear, allow it to cool to room temperature and observe for any signs of precipitation before placing it on the synthesizer. If it precipitates upon cooling, the solution is not stable, and you must proceed to Protocol 2.
Protocol 2: Switching to an Alternative Solvent System
This protocol is the recommended course of action when Fmoc-Gly-ODhbt is insoluble in DMF or when its DMF solution is unstable.
Option A: Direct Solvent Replacement
-
Primary Solvent: Substitute NMP for DMF as the primary solvent for dissolving the Fmoc-Gly-ODhbt. NMP's superior solvating power is often sufficient to resolve the issue.[6] Ensure all subsequent wash steps in the synthesis cycle also use NMP to maintain consistent resin swelling.[6]
Option B: Co-Solvent System
-
Rationale: The addition of a small amount of a highly polar, hydrogen-bond-disrupting solvent like DMSO can significantly enhance solubility. Binary solvent mixtures have been shown to be highly effective alternatives to DMF.
-
Preparation: Prepare a stock solvent mixture, for example, a 9:1 or 4:1 (v/v) mixture of DMF/DMSO or NMP/DMSO.
-
Dissolution: Use this solvent mixture to dissolve the Fmoc-Gly-ODhbt, following the steps (vortex, sonication) outlined in Protocol 1.
-
System Compatibility: Ensure that your synthesizer's tubing and seals are compatible with DMSO if you choose this option.
Protocol 3: Mitigating On-Resin Precipitation
This protocol addresses failed couplings due to the aggregation of the growing peptide chain on the solid support.
-
Solvent Choice: The first and most effective step is to switch the entire synthesis (all dissolution and wash steps) from DMF to NMP.[6]
-
Chaotropic Agents: For particularly stubborn sequences, add a chaotropic salt like lithium chloride (LiCl) to the amino acid solution at a final concentration of 0.1-0.2 M. LiCl disrupts the secondary structures of the resin-bound peptide, improving solvation and accessibility of the N-terminus.[3]
-
Elevated Temperature: Perform the problematic coupling step at an elevated temperature (e.g., 40-50°C). This can be achieved on microwave synthesizers or with heated reaction vessels. Increased thermal energy helps to disrupt aggregates and improve reaction kinetics.[3]
References
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Hul-Abrahem, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Greenwood, D. (2026, February 5). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Retrieved from [Link]
-
Corvis, Y., & Meffre, P. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. Retrieved from [Link]
-
Jad, Y., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Retrieved from [Link]
- Amblard, F., & Schinazi, R. F. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
-
ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]
-
Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Sager, J., et al. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. renyi.hu [renyi.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. chimia.ch [chimia.ch]
- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
- 10. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Colorimetric Feedback in Fmoc-Gly-ODhbt Coupling
The following guide serves as a specialized Technical Support Center resource, designed for immediate application in the laboratory.
Ticket ID: #GLY-DHBT-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting color transitions during Fmoc-Glycine-ODhbt active ester coupling.
Executive Summary: The "Dhbt Traffic Light" System
You are likely using Fmoc-Gly-ODhbt (Fmoc-Glycine 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester) not just for its reactivity, but for its self-indicating properties . Unlike standard carbodiimide couplings (DIC/HOBt) which are visually silent, Dhbt esters provide real-time feedback.
The critical concept is the Ionization State of the Byproduct :
-
Dhbt-OH (Protonated): Pale/Colorless (Acidic form).
-
Dhbt⁻ Anion (Deprotonated): Bright Yellow (Basic form).
In a base-free coupling (or one relying on the resin-bound amine as the base), the color tells you the status of the amine on the resin.
| Visual Signal | Chemical State | Action Required |
| Bright Yellow Resin | Active Coupling. The resin amines are free (basic) and have deprotonated the Dhbt-OH leaving group, forming a yellow salt on the bead. | Wait. The reaction is in progress. |
| Fading Yellow / White Resin | Coupling Complete. The amines are acylated (neutral). They can no longer hold the Dhbt proton; the yellow anion collapses back to the colorless free acid or washes away. | Proceed to wash/deprotection steps.[1][2][3] |
| Orange / Red Solution | Side Reaction / Contamination. Potential over-activation, histidine/cysteine side-reactions (if present), or contaminated solvent. | Stop & Investigate. See Troubleshooting Section. |
Mechanistic Visualization
To troubleshoot effectively, you must visualize the "Invisible Hand" of proton transfer. The diagram below illustrates why the resin turns yellow and then returns to colorless.
Figure 1: The Dhbt "Self-Indicating" Cycle. The yellow color is transient and dependent on the presence of unreacted amino groups on the solid support.[4]
Troubleshooting Guide (Q&A)
Q1: I added the Fmoc-Gly-ODhbt to the resin, but the mixture turned bright yellow immediately. Did I mess up?
No, this is the expected start signal.
-
The Cause: Upon addition, the first molecules of active ester react, releasing Dhbt-OH. The remaining free amines on the resin (which are basic) immediately strip the proton from Dhbt-OH, generating the Dhbt⁻ anion .
-
The Location: Look closely. The beads themselves should be yellow. The solution might be paler.[5]
-
The Fix: None needed. Maintain agitation.
Q2: The yellow color persists for >2 hours. Is the coupling stuck?
Potentially, but Glycine is usually fast.
-
Analysis: Glycine is sterically unhindered. A standard coupling should finish in 15–45 minutes. If the resin remains intensely yellow, the amines are not being consumed.
-
Diagnostic Step:
-
Stop the shaker. Let the resin settle.
-
Is the supernatant yellow but the beads white? -> You likely added an exogenous base (like DIEA). In this case, the color is meaningless (see Q4).
-
Are the beads still bright yellow? -> The coupling is incomplete.
-
-
Remedy:
-
Check your solvent quality (wet DMF slows coupling).
-
Recouple using a fresh aliquot of Fmoc-Gly-ODhbt.
-
Note: Glycine is prone to aggregation in longer peptides. If this is a long sequence, add a chaotropic salt (e.g., LiCl) or use a "Magic Mixture" (DCM/DMF/NMP).
-
Q3: My solution turned orange/reddish instead of yellow.
This is a "Check Engine" light.
-
The Cause: While Dhbt⁻ is yellow, orange/red shifts often indicate supramolecular interactions or side reactions .
-
Fluorene Ring Interaction: High concentrations of Fmoc groups can sometimes stack, causing a redshift, but this is rare with Glycine alone.
-
Contamination: If you recently used Fmoc-His(Trt) or Fmoc-Cys(Trt), carryover can cause red coloration.
-
Over-activation: If you added an exogenous activator (like HBTU/HATU) on top of the ODhbt ester, you may be generating reactive species that discolor.
-
-
Action:
Q4: I added DIEA (Diisopropylethylamine) to the reaction, and now everything is permanently yellow.
You have disabled the self-indicating feature.
-
Explanation: The self-indicating mechanism relies on the resin amine being the only base available to deprotonate Dhbt-OH. If you add DIEA (a soluble tertiary base), it will deprotonate all generated Dhbt-OH immediately. The solution will remain bright yellow regardless of whether the resin amine is reacted or free.
-
Solution: You cannot rely on visual monitoring for this step. You must use a chemical test (Kaiser/Chloranil) to verify completion. Proceed as a standard coupling.
Validated Protocol: Self-Indicating Fmoc-Gly-ODhbt Coupling
Prerequisites:
-
Resin: Swelled in DMF (Free amine form, Fmoc removed).
-
Reagent: Fmoc-Gly-ODhbt (crystalline active ester).
-
Solvent: High-grade DMF (Amine-free).
Step-by-Step:
-
Preparation (Base-Free): Dissolve Fmoc-Gly-ODhbt (3–4 equivalents) in the minimum amount of DMF.
-
Critical: Do NOT add DIEA, NMM, or HOBt. The ester is pre-activated.[7]
-
-
Addition: Add the solution to the drained resin.
-
Observation: The resin beads should turn yellow within 1–2 minutes as the first exchange occurs and the "Ion Pair" (Resin-NH3⁺...Dhbt⁻) forms.
-
-
Incubation: Agitate at room temperature.
-
Timeline: Glycine couples rapidly. Check at 15 minutes .
-
-
End-Point Determination: Stop agitation and observe the beads against a white background.
-
Yellow Beads: Continue coupling.
-
White/Translucent Beads: Coupling is complete. The amine is converted to an amide (neutral), breaking the ion pair.
-
-
Verification (Optional but Recommended): Remove a small sample of beads, wash with DMF, and perform a standard Kaiser Test .
-
Why? Visual checks are qualitative. A Kaiser test is definitive.
-
-
Wash: Drain and wash with DMF (3x).[1] The flow-through will contain the free Dhbt-OH.
Summary Data Table
| Observation | Chemical Species Dominant | pH Environment | Status |
| Colorless Solution | Fmoc-Gly-ODhbt (Ester) | Neutral | Ready / Unreacted |
| Yellow Beads | Resin-NH₃⁺ / Dhbt⁻ (Salt) | Basic (Resin-driven) | Coupling in Progress |
| Yellow Solution | DIEA-H⁺ / Dhbt⁻ (Salt) | Basic (Soluble Base) | Masked (Cannot monitor visually) |
| White Beads | Fmoc-Gly-Resin (Amide) | Neutral | Coupling Complete |
| Orange/Red | Complex/Degradation | Variable | Error / Contamination |
References
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing Dhbt ester monitoring).[4]
-
Cameron, L. R., et al. (1988). "Fluid phase monitoring of solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
-
Merck/MilliporeSigma Technical Library. "Fmoc Solid Phase Peptide Synthesis - Reaction Monitoring." Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. EP0929567B1 - Solid-phase peptide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sterically Hindered Couplings with ODhbt
Welcome to the technical support center for optimizing difficult peptide couplings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered amino acid incorporations in peptide synthesis. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a detailed examination of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt), a powerful additive for overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is ODhbt and what is its primary mechanism of action in peptide coupling?
A1: ODhbt (also known as HOOBt) is a benzotriazole-based coupling additive used to enhance the efficiency and reduce side reactions during amide bond formation, particularly in peptide synthesis. Its primary role is to act as an activating agent in conjunction with a condensing agent, most commonly a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).
The mechanism involves two key steps:
-
The carbodiimide first reacts with the C-terminal carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is unstable and prone to side reactions, including racemization. ODhbt rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, ODhbt active ester.
This ODhbt ester is significantly more reactive than the corresponding HOBt ester and is more susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[1] This enhanced reactivity is crucial for overcoming the high activation energy associated with sterically hindered amino acids.
Q2: How does ODhbt compare to other common coupling additives like HOBt, HOAt, and OxymaPure®?
A2: The choice of additive is critical and depends on a balance of reactivity, cost, safety, and the difficulty of the specific coupling. While standard carbodiimides like DCC and DIC are often insufficient for demanding couplings, additives enhance their performance significantly.[2][3]
| Feature | ODhbt (HOOBt) | HOBt | HOAt | OxymaPure® |
| Reactivity | High. ODhbt esters are more reactive than HOBt esters.[1] | Moderate. The historical standard, but can be insufficient for very hindered residues.[3] | Very High. Considered superior to HOBt in both coupling efficiency and racemization suppression.[4] | High. A non-explosive alternative that allows for high coupling rates with low racemization.[1][5] |
| Racemization Suppression | Very Good.[6] | Good. Widely used to suppress racemization in carbodiimide-mediated couplings.[7] | Excellent. The pyridine nitrogen provides anchimeric assistance, making it highly effective.[8] | Excellent. A proven, safe alternative to benzotriazole-based additives.[1][6] |
| Safety Profile | Generally considered safer than HOAt. | Has explosive properties, especially in its anhydrous form, leading to restricted availability.[1] | Known to be explosive, posing significant handling and safety concerns.[5][8] | Non-explosive, offering a significantly better safety profile.[1][8] |
| Key Application | Excellent for sterically hindered couplings and as a more potent alternative to HOBt. | Standard couplings; often used in combination with HBTU/TBTU.[7][9] | Extremely difficult sequences, including N-methylated amino acids, where maximum reactivity is needed. | A versatile and safe high-performance additive for both standard and difficult couplings. |
Troubleshooting Guide for Sterically Hindered Couplings
This section addresses specific issues you may encounter during your experiments, even when using ODhbt.
Q3: My coupling yield is low with a hindered amino acid (e.g., Aib, Val-Thr) using DIC/ODhbt. What are my next steps?
A3: This is a common challenge. While ODhbt significantly enhances reactivity, the combination of a sterically demanding nucleophile (the N-terminus of the peptide) and a bulky electrophile (the incoming amino acid) can still result in slow kinetics.[2] Here are several proven strategies, which should be attempted in order.
1. Increase Reaction Time and/or Temperature:
-
Rationale: Steric hindrance slows the reaction rate.[2] Simply allowing more time for the reaction to proceed can often drive it to completion.
-
Action: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2] If the reaction is still incomplete, gentle heating (e.g., 40°C) can be applied, but this should be done cautiously as it increases the risk of racemization.[2] Microwave-assisted synthesis is also a highly effective method for accelerating difficult couplings.[2]
2. Perform a Double Coupling:
-
Rationale: If the first coupling does not go to completion, a second, fresh application of the activated amino acid can help couple the remaining free amines.
-
Action: After the initial coupling period (e.g., 1-2 hours), drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and then add a fresh solution of activated amino acid, DIC, and ODhbt. Allow this second coupling to proceed for another 1-2 hours.
3. Switch to a More Potent Coupling Reagent:
-
Rationale: For extremely challenging couplings, such as incorporating α,α-disubstituted amino acids, carbodiimides may not be potent enough, even with ODhbt.[2][3] Onium (aminium/uronium or phosphonium) salt reagents are significantly more powerful because they form more reactive active esters.[2][10]
-
Action: Switch to a reagent like HATU , HCTU , or PyBOP .[2][11] These reagents are designed for difficult sequences and often provide superior results. HATU, in particular, is frequently recommended for overcoming severe steric hindrance.[11]
Q4: I am observing significant racemization. How can I minimize this side reaction?
A4: Racemization is a critical concern, as it can compromise the biological activity of the final peptide. It occurs via the formation of an oxazolone intermediate, which allows for the loss of stereochemical integrity at the α-carbon.[10] While additives like ODhbt are designed to suppress this, aggressive reaction conditions can still lead to epimerization.
1. Re-evaluate Your Base:
-
Rationale: The choice and amount of base are critical. While a tertiary amine base (e.g., DIPEA or NMM) is necessary to deprotonate the amino acid's carboxyl group and neutralize acidic byproducts, excess base or a poorly chosen base can promote oxazolone formation.[10]
-
Action: Ensure you are using a non-nucleophilic, sterically hindered base like DIPEA. Use the minimum amount necessary, typically 2 equivalents relative to the amino acid. For particularly sensitive couplings, consider using 2,4,6-collidine, which has been shown to reduce epimerization in some cases.[10]
2. Minimize Pre-activation Time:
-
Rationale: The longer the activated amino acid exists in solution before reacting with the resin-bound amine, the greater the opportunity for racemization.
-
Action: Add the coupling reagents (amino acid, DIC, ODhbt, base) to the reaction vessel immediately after mixing. Avoid lengthy pre-activation steps unless specifically required by a protocol for a particular onium salt.
3. Avoid Excessive Heat:
-
Rationale: As mentioned previously, heat increases reaction rates but also accelerates the rate of racemization.
-
Action: Use heat as a last resort. If you must apply heat, keep the temperature and duration to the minimum required to achieve an acceptable coupling yield.
Experimental Protocols
Protocol 1: Standard DIC/ODhbt Coupling for a Sterically Hindered Amino Acid
This protocol is a starting point for a difficult coupling on a 0.1 mmol scale solid-phase synthesis.
-
Resin Preparation: Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation Solution Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (0.3 mmol, 3 eq) and ODhbt (0.3 mmol, 3 eq) in DMF (2 mL).
-
Coupling Reaction: Add the activation solution to the resin. Immediately add DIC (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) to the reaction vessel.
-
Agitation: Shake the mixture at room temperature.
-
Monitoring & Reaction Time: Monitor the reaction using a qualitative test (e.g., Kaiser or isatin test).[11] Allow the reaction to proceed for 2-4 hours. For very difficult couplings, extend this time up to 24 hours.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the vessel and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.
Protocol 2: Double Coupling Procedure
If monitoring at 2 hours indicates an incomplete reaction, perform a double coupling.
-
First Coupling: Follow steps 1-4 from Protocol 1. Allow the reaction to proceed for 1.5 hours.
-
Wash: Drain the reaction solution. Wash the resin thoroughly with DMF (3 x 10 mL).
-
Second Coupling: Immediately repeat steps 2-4 from Protocol 1 using a fresh activation solution.
-
Final Incubation & Washing: Allow the second coupling to proceed for another 1.5-2 hours. Monitor for completion. Once complete, proceed to step 6 from Protocol 1.
References
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Li, P., & Xu, J.-C. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Benchchem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Peptides. (n.d.). Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Peptides.
- (2020, September 23). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Luxembourg Bio Technologies. (2015, March 30). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis.
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System.
- (n.d.). Overview of Custom Peptide Synthesis.
- PubMed. (n.d.).
- MDPI. (2014, November 18).
- Benchchem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem.
- RSC Publishing. (n.d.).
- (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
- Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- AAPPTEC. (n.d.). Coupling Reagents. Peptides.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- (2011, May 1).
- (2020, March 17).
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- (n.d.). Peptide Storage & Stability: A Definitive Guide.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
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- 5. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-Gly-ODhbt vs. Fmoc-Gly-OPfp Reactivity
A Senior Application Scientist's Guide to Choosing the Optimal Active Ester
For researchers and professionals in peptide synthesis and drug development, the selection of coupling reagents is a critical decision that dictates the efficiency, purity, and success of a synthetic strategy. Among the most reliable methods is the use of pre-formed active esters of Fmoc-protected amino acids. These shelf-stable intermediates offer a streamlined workflow by bypassing the often-problematic in situ activation step.
This guide provides an in-depth comparison of two of the most powerful and popular classes of active esters: Fmoc-Gly-ODhbt (based on 3,4-dihydro-4-oxo-1,2,3-benzotriazine) and Fmoc-Gly-OPfp (pentafluorophenyl). We will explore their underlying mechanisms, compare their reactivity based on experimental evidence, and provide a practical protocol for their evaluation.
The Principle of Active Esters in Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the formation of an amide (peptide) bond requires the "activation" of a carboxylic acid group on an incoming amino acid. This process converts the carboxyl's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Active esters are compounds where the carboxylic acid has been pre-reacted with a hydroxyl compound featuring an electron-withdrawing group. This creates a stable yet highly reactive molecule ready for coupling without the need for additional, potentially problematic, coupling reagents during the critical bond-forming step on the resin.[1]
Mechanism of Action: A Tale of Two Leaving Groups
The reactivity of an active ester is fundamentally determined by the stability and electron-withdrawing capacity of its leaving group. A more potent electron-withdrawing group makes the carbonyl carbon more electrophilic, accelerating the rate of aminolysis.
Fmoc-Gly-OPfp (Pentafluorophenyl Ester)
The OPfp ester utilizes pentafluorophenol as its leaving group. The five fluorine atoms are intensely electron-withdrawing, a property that significantly activates the acyl group.[2][3] This high degree of activation facilitates rapid nucleophilic attack by the peptide's amino group.[4] Kinetic studies have consistently demonstrated the superior speed of PFP esters compared to older active esters like p-nitrophenyl (ONp), making them a preferred choice for efficient and clean couplings.[2][4]
Fmoc-Gly-ODhbt (Oxo-dihydrobenzotriazine Ester)
The ODhbt ester is derived from 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt). These esters are known to be even more reactive than the classic HOBt esters.[5] The nitrogen-rich heterocyclic structure provides excellent electron-withdrawing properties and a highly stable leaving group upon aminolysis. An added benefit of this leaving group is that its release can be monitored spectrophotometrically, offering a potential method for real-time reaction tracking.[5]
Head-to-Head Reactivity and Performance Comparison
While both esters are considered "highly reactive," subtle but important differences in their performance can influence their selection for a specific application.
| Feature | Fmoc-Gly-OPfp | Fmoc-Gly-ODhbt | Scientific Rationale & References |
| Relative Reactivity | Very High | Extremely High | ODhbt esters are generally considered more reactive than HOBt esters.[5] Furthermore, HOOBt (the precursor to ODhbt) is often used as an additive to accelerate OPfp ester couplings, suggesting the ODhbt-mediated pathway is kinetically favored.[6] |
| Reaction Speed | Fast | Very Fast | The high electron-withdrawing capacity of the pentafluorophenyl group ensures rapid coupling times, minimizing side reactions.[2][4] The superior reactivity of the ODhbt ester typically translates to even shorter reaction times under identical conditions. |
| Racemization Suppression | Excellent | Excellent | Both are urethane-protected amino acid derivatives, which inherently suppress racemization. The high coupling rates further reduce the lifetime of the activated species, minimizing the window for epimerization.[2][4][7] |
| Stability | High | High | Both esters are available as stable, isolable, often crystalline solids, making them ideal for long-term storage and use in automated synthesizers.[2][8] |
| Potential Side Reactions | Minimal | Minimal (for pre-formed esters) | Pre-formed OPfp esters are very clean.[2] When ODhbt esters are formed in situ, a minor chain-terminating byproduct can occur, but this is not an issue when using the pre-formed, isolated active ester.[9] |
| Workflow | Simple dissolution and addition to resin. | Simple dissolution and addition to resin. | As pre-activated reagents, both offer a convenient workflow, becoming popular choices for automated SPPS.[8] |
Experimental Protocol: A Comparative Coupling Efficiency Study
To provide a framework for empirical comparison, the following protocol is designed to be a self-validating system for evaluating the coupling efficiency of Fmoc-Gly-ODhbt and Fmoc-Gly-OPfp.
Objective: To compare the time required for complete coupling of Fmoc-Gly-ODhbt and Fmoc-Gly-OPfp to a model peptide-resin and assess the purity of the resulting product.
Materials:
-
Fmoc-deprotected Gly-Wang resin (or similar)
-
Fmoc-Gly-OPfp
-
Fmoc-Gly-ODhbt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser Test Kit (Ninhydrin solutions)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
HPLC system for analysis
Methodology:
-
Resin Preparation: Swell two equal amounts (e.g., 100 mg) of Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to ensure a free N-terminal amine. Wash thoroughly with DMF (5x). Perform a positive Kaiser test to confirm the presence of free amines.
-
Coupling Reaction:
-
Vessel A (OPfp): Dissolve 3 equivalents of Fmoc-Gly-OPfp (relative to resin loading) in DMF and add it to the first resin sample.
-
Vessel B (ODhbt): Dissolve 3 equivalents of Fmoc-Gly-ODhbt in DMF and add it to the second resin sample.
-
-
Reaction Monitoring: Agitate both reaction vessels at room temperature. At set time points (e.g., 30, 60, 90, 120 minutes), take a small sample of resin beads from each vessel, wash them thoroughly with DMF, and perform a qualitative Kaiser test.[2]
-
A blue color indicates remaining free amines (incomplete coupling).
-
A colorless result indicates complete or near-complete coupling.
-
Record the time required to achieve a negative Kaiser test for each active ester.
-
-
Finalization: Once the reactions are complete (negative Kaiser test), drain the reaction solutions and wash the resins thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Cleavage and Analysis: Dry the resin and treat with a TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC to assess purity and identify any potential byproducts.
Conclusion and Recommendations
Both Fmoc-Gly-OPfp and Fmoc-Gly-ODhbt are elite active esters for modern peptide synthesis, offering high reactivity, excellent suppression of racemization, and operational simplicity.[8]
-
Fmoc-Gly-OPfp is a robust, highly reliable, and extremely fast-reacting ester suitable for nearly all standard applications. Its long history of success and extensive documentation make it a go-to choice for both manual and automated SPPS.[2][3]
-
Fmoc-Gly-ODhbt represents a step up in reactivity. For particularly difficult couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, the superior kinetic performance of the ODhbt ester may provide the crucial advantage needed to drive the reaction to completion efficiently.[5]
The choice between them is one of optimization. For most standard sequences, Fmoc-Gly-OPfp provides an excellent balance of speed and reliability. When facing a known difficult coupling or when seeking to minimize reaction times to the absolute minimum, Fmoc-Gly-ODhbt is an outstanding and more powerful alternative. Empirical validation, as described in the protocol above, is always the best practice for finalizing a synthetic strategy.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed February 20, 2026.
- BenchChem. (2026, January 25). The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis.
- BenchChem. comparative study of pentafluorophenyl esters in peptide coupling efficiency.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- BenchChem. The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- PubMed. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
- PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
- ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- ACS Publications. (2016, August 22).
- 7.
- ResearchGate. (2013, September 21). Phenolic Ester Mediated Oligopeptide Synthesis Promoted by HOBt.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- PubMed. Active esters in solid-phase peptide synthesis.
- YouTube. (2023, February 1).
- Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
- PubMed. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it.
- PMC.
- Taylor & Francis. Active ester – Knowledge and References.
- BenchChem.
- Luxembourg Bio Technologies. (2011, August 8).
- Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (2015, January 9).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. people.uniurb.it [people.uniurb.it]
Comparative Technical Guide: Fmoc-Gly-ODhbt vs. Fmoc-Gly-OSu in Advanced Peptide Synthesis
Topic: Fmoc-Gly-ODhbt vs Fmoc-Gly-OSu for Side Reaction Suppression Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In solid-phase peptide synthesis (SPPS), Glycine represents a paradox: it is chemically simple (achiral) yet synthetically troublesome due to its backbone flexibility, which promotes aggregation and secondary structure formation (e.g.,
This guide analyzes the mechanistic differences between these two activated esters, specifically focusing on their ability to suppress Diketopiperazine (DKP) formation and deletion sequences through kinetic superiority and self-indicating properties.
Mechanistic Foundations: The Leaving Group Differential
The efficacy of an activated ester is dictated by the acidity (pKa) and structure of its leaving group. This defines the rate of aminolysis (coupling) versus the rate of competing side reactions (hydrolysis or cyclization).
The Contenders
| Feature | Fmoc-Gly-OSu | Fmoc-Gly-ODhbt |
| Leaving Group | N-Hydroxysuccinimide (HOSu) | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) |
| Structure | Aliphatic cyclic hydroxamate | Fused benzene-triazine ring system |
| Approx. pKa | ~6.0 | ~4.0 – 4.5 (More Acidic) |
| Reactivity | Moderate | High (Comparable to OBt/At) |
| Byproduct | Water-soluble HOSu | Yellow HODhbt anion (Self-indicating) |
Reaction Pathway & Side Reaction Logic
The suppression of side reactions in Glycine coupling is a "race" between the desired intermolecular aminolysis and unwanted intramolecular events.
Figure 1: The Kinetic Race. High reactivity esters (ODhbt) favor the green pathway, suppressing the red pathway caused by slow coupling.
Critical Performance Analysis: Side Reaction Suppression
Suppression of Diketopiperazine (DKP) Formation
DKP formation is the scourge of C-terminal Glycine and Proline derivatives. It occurs when the free amine of the dipeptide-resin attacks the C-terminal ester linkage, cleaving the peptide from the resin as a cyclic byproduct.
-
The Risk: This usually happens during the deprotection of the second residue, but slow coupling of the third residue (Fmoc-Gly-OX) extends the time the dipeptide amine remains free and reactive.
-
OSu Performance: Moderate reactivity allows the free amine to "wait," increasing the window for intramolecular back-biting (DKP formation).
-
ODhbt Performance: The enhanced leaving group ability of the benzotriazine ring drives the coupling reaction significantly faster. By rapidly acylating the free amine, Fmoc-Gly-ODhbt effectively "locks" the amine into an amide bond before it can cyclize.
Suppression of Deletion Sequences via "Self-Monitoring"
Glycine is often used as a linker or spacer. In long sequences, "blind spots" occur where aggregation prevents coupling.
-
The OSu Blind Spot: Fmoc-Gly-OSu generates no visual signal. You must pause and perform a Kaiser test (destructive) or TNBS test to verify coupling. If the test is a false negative, you proceed, creating a deletion sequence.
-
The ODhbt Visual Feedback:
-
Reaction Start: The reaction mixture turns bright yellow upon addition to the resin. This is due to the liberation of the HODhbt anion (ionized by the basic free amines on the resin).
-
Reaction Progress: As the amines are acylated, the local basicity drops, and the anion is washed away.
-
Endpoint: When the resin is washed, if it returns to white, coupling is complete. If the resin remains yellow after washing, it indicates "sticky" spots or incomplete coupling (trapped HODhbt anion interacting with unreacted amines).
-
Result: This allows immediate intervention (recoupling) before capping, suppressing deletion impurities.
-
Experimental Data Comparison
The following data summarizes the physicochemical properties relevant to synthesis efficiency.
| Property | Fmoc-Gly-OSu | Fmoc-Gly-ODhbt | Impact on Synthesis |
| Hydrolytic Stability | High ( | Moderate ( | OSu is better for long storage; ODhbt must be used fresh. |
| Aminolysis Rate | ODhbt couples difficult sequences faster. | ||
| Solubility (DMF) | Excellent | Good | Both compatible with standard SPPS flow. |
| Atom Economy | High (MW leaving group: 115) | Lower (MW leaving group: 163) | OSu is more efficient by weight. |
| Visual Endpoint | None | Yellow | ODhbt reduces manual error. |
Validated Protocols
Protocol A: Standard Coupling with Fmoc-Gly-OSu
Best for: Routine synthesis, automated synthesizers without optical feedback, cost-sensitive scale-up.
-
Preparation: Dissolve Fmoc-Gly-OSu (3.0 eq relative to resin loading) in minimum DMF.
-
Activation: No external activator required (pre-activated). Optional: Add 1.0 eq HOBt to suppress potential hydrolysis if moisture is suspected.
-
Coupling: Add solution to the deprotected resin. Shake/vortex for 45–60 minutes .
-
Validation: Perform Kaiser Test.
-
Blue beads = Incomplete (Recouple).
-
Colorless beads = Complete.
-
Protocol B: "Difficult Sequence" Coupling with Fmoc-Gly-ODhbt
Best for: Manual synthesis, sequences prone to aggregation, preventing DKP formation.
-
Preparation: Dissolve Fmoc-Gly-ODhbt (3.0 eq) in DMF.
-
Note: Ensure the solution is freshly prepared. Old solutions may turn yellow prematurely due to hydrolysis.
-
-
Coupling (The Visual Test):
-
Add solution to the resin.[1]
-
Observation: The supernatant should turn bright yellow immediately (release of Dhbt anion).
-
Agitate for 20–30 minutes (faster kinetics).
-
-
The Wash Endpoint:
-
Drain the resin.[1]
-
Wash with DMF (3x).
-
Critical Check: Look at the resin beads.
-
White/Translucent: Coupling Complete.
-
Yellow/Orange Tint: Incomplete coupling or trapped anion. Proceed to Step 4.
-
-
-
Troubleshooting (If Yellow):
-
Wash with 10% DIPEA in DMF (to ionize and wash out trapped HODhbt).
-
If beads remain yellow after extensive washing, free amines are likely still present inside the core. Recouple.
-
Decision Matrix: When to Use Which?
Figure 2: Selection logic for maximizing purity and minimizing side reactions.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
König, W., & Geiger, R. (1970). "A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine." Chemische Berichte, 103(3), 788-798. Link
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed mechanisms of aminolysis and active esters).
-
Macedo, A. B., et al. (2022). "The HIV Latency Reversal Agent HODHBt Enhances NK Cell Effector and Memory-Like Functions..." Journal of Virology, 96(15).[2][3] (Reference for biological activity of the HODhbt leaving group). Link
- Giraud, M., et al. (1999). "Diketopiperazine formation: A side reaction in the Fmoc/tBu strategy." Journal of Peptide Science.
Sources
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Gly-ODhbt vs. In-Situ Activation
For researchers, scientists, and drug development professionals, the ultimate measure of a synthetic peptide's utility lies in its purity. The process of solid-phase peptide synthesis (SPPS), while revolutionary, is a sequence of discrete chemical steps, each a potential source of impurities that can confound biological assays and compromise therapeutic efficacy. The choice of coupling strategy, particularly for seemingly simple amino acids like glycine, can have a profound impact on the final purity of the crude product.
This guide provides an in-depth technical comparison of two distinct strategies for incorporating glycine residues in Fmoc-based SPPS: the conventional in-situ activation of Fmoc-Gly-OH and the use of a pre-activated Fmoc-Gly-ODhbt (3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl) ester. We will explore the chemical rationale behind each method, present supporting experimental data to compare their performance, and provide detailed protocols for practical application and subsequent HPLC analysis.
The Glycine Conundrum: Why a Simple Amino Acid Can Be a Synthetic Challenge
Glycine, the simplest amino acid, lacks a chiral center and a bulky side chain. While this eliminates the risk of racemization at the glycine residue itself, it can introduce other challenges, particularly in sequences prone to aggregation or in poly-glycine tracts. Incomplete couplings can lead to the formation of deletion sequences (e.g., [des-Gly]-peptide), which are often difficult to separate from the target peptide due to their similar physicochemical properties. Conversely, side reactions can sometimes lead to the unintended addition of a glycine residue.[1]
A patent for the synthesis of Bivalirudin, a peptide containing a poly-glycine segment, highlights that sequential coupling of single glycine units can lead to significant levels of [des-Gly] and [+Gly] impurities.[1] Therefore, the method chosen to form the peptide bond at a glycine residue is critical for maximizing the purity of the crude product and simplifying downstream purification.
Method 1: The Standard Approach – In-Situ Activation of Fmoc-Gly-OH
The most common method for peptide bond formation in SPPS involves the in-situ activation of the C-terminal carboxyl group of an N-Fmoc protected amino acid. This is typically achieved using a coupling reagent, such as a uronium/aminium salt like HBTU, in the presence of a non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIPEA).
Causality Behind the Method: The coupling reagent reacts with the Fmoc-Gly-OH to form a highly reactive intermediate, typically an OBt-active ester in the case of HBTU.[2] This reactive species is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. The base is required to neutralize the protonated amine and to facilitate the activation reaction.
While effective for many sequences, this approach has inherent drawbacks:
-
Side Reactions: The presence of excess base (DIPEA) and a highly reactive activating agent can promote side reactions. For instance, the base can contribute to the racemization of the C-terminal amino acid preceding the glycine being coupled.[2]
-
Guanidinylation: Excess uronium reagents like HBTU can react with the free N-terminus of the peptide, forming a guanidinium cap that terminates chain elongation.[3]
-
Complexity: The need to prepare and handle solutions of the amino acid, coupling reagent, and base separately adds complexity and potential for error in automated synthesis.
Experimental Workflow: In-Situ Activation
Caption: Workflow for glycine coupling via in-situ activation.
Representative Performance Data
Studies comparing various in-situ activators demonstrate that even for relatively straightforward sequences, crude purity can vary significantly. For more challenging sequences, achieving high purity is a notable hurdle.
| Peptide Sequence | Coupling Reagent | Crude Purity (%) | Reference |
| G-LHRH (H-GHWSYGLRPG-NH₂) | HCTU | 90.84 | |
| G-LHRH (H-GHWSYGLRPG-NH₂) | HATU | 88.59 | |
| G-LHRH (H-GHWSYGLRPG-NH₂) | COMU | 90.13 | |
| 65-74 ACP (VQAAIDYING-OH) | HCTU | 83.63 | |
| 65-74 ACP (VQAAIDYING-OH) | HATU | 83.11 | |
| 65-74 ACP (VQAAIDYING-OH) | PyBOP | 70.27 |
Table 1: Representative crude purities of peptides synthesized using various in-situ activation reagents. Note that G-LHRH is considered an easy sequence, while 65-74 ACP is a known "difficult" sequence.[4]
Method 2: The Advanced Solution – Pre-activated Fmoc-Gly-ODhbt
An alternative strategy that circumvents many of the issues associated with in-situ activation is the use of pre-formed active esters. Fmoc-amino acid-ODhbt esters are sufficiently stable for isolation and storage, yet react rapidly and cleanly with the N-terminal amine of the peptide chain.[2]
Causality Behind the Method: The key advantage of this approach is the elimination of the need for a separate coupling reagent and, crucially, an organic base like DIPEA during the coupling step. The Fmoc-Gly-ODhbt is already "activated." The coupling reaction is a direct aminolysis of the active ester by the peptide's N-terminus. This simplified, cleaner reaction environment leads to several benefits:
-
Reduced Side Reactions: By removing the coupling reagent and organic base from the reaction vessel, the potential for base-catalyzed side reactions (like racemization of the preceding residue) and reagent-driven side reactions (like guanidinylation) is significantly minimized.
-
Higher Purity: The cleaner reaction profile translates directly to a higher purity crude product, reducing the burden on downstream HPLC purification. This is especially true for difficult sequences.
-
Simplicity and Automation: For automated synthesis, using active esters is highly convenient. A solution of the Fmoc-Gly-ODhbt is simply delivered to the reaction vessel, streamlining the process.[2]
Experimental Workflow: Active Ester Coupling
Caption: Workflow for glycine coupling via Fmoc-Gly-ODhbt.
Representative Performance Data
While direct comparative studies for Fmoc-Gly-ODhbt are not abundant in the literature, the performance benefits of using pre-activated building blocks for challenging sequences are well-documented. As noted, a patented process for synthesizing the poly-glycine-containing peptide Bivalirudin achieved exceptionally high purity by using a pre-activated dipeptide unit (Fmoc-Gly-Gly-OH activated with DIC/HOBt). This strategy is mechanistically analogous to using a single pre-activated ester like Fmoc-Gly-ODhbt, as both avoid the pitfalls of in-situ activation for problematic sequences.
| Peptide | Coupling Strategy | Crude Purity (%) | Key Impurity Levels | Reference |
| Bivalirudin | Pre-activated Fmoc-Gly-Gly-OH | >99.0 | <0.2% [des-Gly] <0.2% [+Gly] | [1] |
Table 2: High-purity synthesis of a poly-glycine peptide using a pre-activated building block strategy, demonstrating the potential for active ester approaches.[1]
Head-to-Head Comparison: In-Situ Activation vs. Fmoc-Gly-ODhbt
The choice between these two methods is a balance of convenience, cost, and the specific synthetic challenge at hand.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Fmoc-Gly-ODhbt Coupling Products
In the precise world of synthetic peptide manufacturing, particularly for therapeutic applications, the unequivocal confirmation of each amino acid coupling is not merely a quality control step; it is the foundation of a product's safety and efficacy. While techniques like HPLC are invaluable for assessing purity based on retention time, they cannot definitively confirm mass and structure. Guarantees of purity based on a single chromatographic peak are hollow without mass verification.[1] This is where mass spectrometry (MS) becomes an indispensable tool, providing direct evidence of the desired molecular weight and revealing a host of potential side products that chromatography may miss.[2][3]
This guide provides an in-depth comparison of mass spectrometry techniques for the validation of peptide synthesis products, focusing on the coupling of Fmoc-Glycine using the additive 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt). We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of ODhbt-mediated coupling with common alternatives, supported by experimental data and authoritative references.
The Chemistry of Fmoc-Gly-ODhbt Coupling
In modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the formation of a peptide bond requires the activation of the C-terminal carboxyl group of the incoming amino acid. This is typically achieved using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive. The additive's role is crucial: it forms an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[4][5]
ODhbt, an analogue of the classic additive 1-hydroxybenzotriazole (HOBt), serves this purpose. The mechanism involves the reaction of the Fmoc-Gly-OH with DIC to form a highly reactive O-acylisourea, which then rapidly reacts with ODhbt to generate the Fmoc-Gly-ODhbt active ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond and releasing ODhbt.
The Imperative for Mass Spectrometry Validation
An incomplete coupling reaction results in a "deletion sequence," where the intended amino acid is missing. Conversely, side reactions can lead to unwanted modifications. These impurities can be difficult to separate chromatographically from the target peptide, especially if they are of similar length and polarity. Mass spectrometry provides unambiguous mass data, making it the gold standard for verifying the primary sequence of synthetic peptides.[6][7]
A Comparative Overview of Mass Spectrometry Techniques
The two most prevalent soft-ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[8] The choice between them depends on the specific requirements of the analysis, such as sample complexity, desired throughput, and the need for upstream separation.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Principle | A high voltage is applied to a liquid to create an aerosol, generating gas-phase ions from solution.[9][10] | A laser strikes a sample mixed with a matrix, causing desorption and ionization.[11][12] |
| Ionization | "Soft" ionization that typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[8][9] | "Soft" ionization that predominantly produces singly charged ions ([M+H]⁺).[11][13] |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS) for analyzing complex mixtures.[1][2] | Typically used for direct analysis of discrete spots on a target plate; less directly coupled to LC.[13] |
| Sample State | Analyte must be in solution, typically in a volatile polar solvent.[10] | Analyte is co-crystallized with a matrix on a solid target plate.[12][14] |
| Best For | Complex peptide mixtures, accurate mass of intact proteins, and peptide sequencing (MS/MS).[6][9] | Rapid screening, high-throughput analysis of purified fractions, and protein identification via peptide mass fingerprinting.[11][14][15] |
| Throughput | Lower, limited by chromatography run times. | Higher, as many samples can be spotted on a single plate and analyzed quickly.[13] |
For routine validation of a crude peptide cleavage product, MALDI-TOF offers a rapid and straightforward method to confirm the presence of the target peptide's molecular ion.[14] For more complex crude mixtures or in-depth impurity profiling, the separation power of LC combined with ESI-MS is superior.[1]
Experimental Protocols
Protocol 1: Fmoc-Gly-ODhbt Coupling
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin (0.1 mmol scale).
-
Resin Preparation: Swell 200-250 mg of rink amide resin (pre-loaded with the preceding amino acid) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. This two-step deprotection ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly to remove all piperidine. Perform sequential washes: 5x with DMF, 3x with Dichloromethane (DCM), and 5x with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, ~89 mg), ODhbt (3 equivalents, ~49 mg) in 2 mL of DMF. Add DIC (3 equivalents, ~47 µL) and allow the solution to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test or other ninhydrin-based test on a few resin beads to check for the presence of free primary amines. A negative test (e.g., colorless beads) indicates successful coupling. If the test is positive, the coupling step can be repeated.
-
Final Washing: Once coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (5x) and DCM (5x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Sample Preparation for MS
-
Resin Preparation: After the final synthesis step, wash the peptidyl-resin with DCM (3x) and dry it thoroughly under a vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add the cleavage cocktail to the dried resin (~5 mL for 0.1 mmol scale) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation for MS:
-
For MALDI-TOF: Dissolve a small amount of the crude peptide in 50% acetonitrile/0.1% TFA. On a MALDI target plate, spot 1 µL of this peptide solution with 1 µL of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Allow to air dry.
-
For ESI-MS (LC-MS): Dissolve the crude peptide in a solvent compatible with the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% formic acid) to a concentration of ~1 mg/mL.[6] Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 3: MS Data Interpretation
The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the expected product.
-
Calculate Expected Mass: Determine the theoretical monoisotopic molecular weight (MW) of your target peptide.
-
Identify Product Ion:
-
In MALDI-TOF, look for a peak at [MW + H]⁺.
-
In ESI-MS, look for a series of multiply charged ions, such as [MW + 2H]²⁺, [MW + 3H]³⁺, etc. The instrument's deconvolution software can be used to determine the parent mass.[13]
-
-
Identify Potential Impurities:
-
Deletion Sequence: [MW of Target - MW of Glycine]. This is a primary indicator of failed coupling.
-
Incomplete Deprotection: Look for masses corresponding to residual protecting groups (e.g., [MW + tBu], [MW + Pbf]).
-
Starting Material: Unreacted H₂N-Peptide-Resin (after cleavage).
-
Performance Benchmark: ODhbt vs. Alternative Coupling Reagents
While ODhbt is an effective additive, the landscape of peptide coupling reagents is vast. The choice of reagent is a critical decision guided by the difficulty of the sequence, budget, and desired purity profile.[16]
| Reagent/Additive System | Relative Reactivity/Efficiency | Racemization Risk | Common Side Products | Relative Cost | Key Considerations |
| DIC / ODhbt | Good | Low | Deletion sequences upon incomplete coupling. | A reliable and cost-effective choice for many standard couplings.[4] | |
| DIC / HOBt | Standard | Low | Deletion sequences. HOBt is now classified as an explosive, limiting its availability.[17] | $ | The historical benchmark, now largely replaced by safer alternatives like Oxyma Pure.[17] |
| HBTU / TBTU | Very Good | Very Low | Guanylation of the N-terminus if used in excess.[18] | Fast and efficient uronium salts. Must be used in equimolar amounts relative to the amino acid.[18] | |
| HATU / HCTU | Excellent | Extremely Low | Guanylation if used in excess. | Based on the more reactive HOAt and 6-Cl-HOBt additives.[17] HATU is often the reagent of choice for difficult couplings, such as sterically hindered amino acids.[5][18] |
Causality in Reagent Choice:
-
Reactivity Hierarchy: The reactivity generally follows the order: HATU > HBTU > DIC/ODhbt > DIC/HOBt.[4] This is due to the electron-withdrawing properties of the leaving groups (OAt vs OBt).
-
Why Choose ODhbt? For non-problematic couplings like adding a glycine, the robust and cost-effective nature of a DIC/ODhbt system is often sufficient to achieve high yields without the expense of uronium or phosphonium salt reagents.
-
When to Upgrade to HATU? When synthesizing long peptides, sequences prone to aggregation, or coupling sterically hindered amino acids (e.g., Val, Ile), a more potent reagent like HATU is justified to drive the reaction to completion and prevent the formation of deletion by-products.[5]
Workflow Visualization
The entire validation process, from synthesis to data analysis, can be summarized in the following workflow.
Conclusion
The validation of peptide coupling reactions by mass spectrometry is a non-negotiable step in modern peptide synthesis. While Fmoc-Gly-ODhbt represents a reliable and economical system for standard couplings, this guide demonstrates that scientific integrity demands direct verification of the product's molecular weight. By understanding the comparative strengths of ESI and MALDI mass spectrometry, implementing robust experimental protocols, and making informed decisions about coupling reagents based on empirical data, researchers and drug development professionals can ensure the fidelity of their synthetic peptides, paving the way for more reliable and impactful scientific outcomes.
References
- Mtoz Biolabs. (n.d.). MALDI-TOF Peptide Mass Fingerprinting.
- University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides.
- Creative Proteomics. (n.d.). Electrospray Ionization.
- Creative Proteomics. (n.d.). MALDI-TOF Mass Spectrometry.
- Pringle, S. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
- Fenn, J. B., & Shen, S. (n.d.). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Protein Science.
- Applied Biosystems. (2011, February 15). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science.
- Larsen, B. S. (2023, August 29). Section 3A. MALDI-TOF Mass Spectrometry. Chemistry LibreTexts.
- LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
- Kumar, D., Kumar, Y., & Singh, S. K. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteins and Proteomics.
- Pineda, F. J., & Perkel, D. H. (2002, March 16).
- Miller, C. (2023, January 30).
- Fischman, D., & Sereda, R. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. King's College London Research Portal.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- AAPPTEC. (n.d.). Coupling Reagents.
- Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- ResearchGate. (n.d.). Mass spectrum analysis of peptide synthesis products by liquid chromatography coupled to mass spectrometry (LCMS).
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8, 211–221.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Binette, R., et al. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
- PubMed. (n.d.). 9-Fluorenylmethoxycarbonyl (Fmoc)-glycine coupling of saccharide beta-glycosylamines for the fractionation of oligosaccharides and the formation of neoglycoconjugates.
- ResearchGate. (n.d.). Representative chromatograms for (A) Gly and (B) FMOC-Gly by LC-MS/MS.
- Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from The Royal Society of Chemistry website.
- Falb, E., et al. (2025, August 6). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-Gly-OH.
- MedchemExpress.com. (n.d.). Fmoc-Gly-Gly-Phe-OH | ADC Linker.
- Almaliti, J., et al. (2024, January 5).
- MDPI. (2025, November 26). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples.
- MPG.PuRe. (2025, August 14). De Novo Glycan Annotation of Mass Spectrometry Data.
- Frontiers. (2021, December 5). Mass Spectrometry for O-GlcNAcylation.
Sources
- 1. uab.edu [uab.edu]
- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. biotage.com [biotage.com]
- 14. MALDI-TOF Peptide Mass Fingerprinting | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jpt.com [jpt.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. peptide.com [peptide.com]
Technical Guide: Cost-Benefit Analysis of Fmoc-Gly-ODhbt vs. In-Situ Activation in SPPS
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the choice between pre-activated esters (Fmoc-Gly-ODhbt) and in-situ activation (e.g., HBTU/DIEA or DIC/Oxyma) represents a trade-off between process control and raw material cost .
While in-situ activation remains the economic standard for routine synthesis ($< $1/gram), it introduces variables regarding reagent stability, "pot-life," and lack of real-time feedback. Fmoc-Gly-ODhbt , a pre-activated 3,4-dihydro-4-oxobenzotriazin-3-yl ester, offers a self-validating chemical system . Upon coupling, it liberates the Dhbt-OH moiety, generating a distinct yellow-to-clear visual transition that serves as an intrinsic quality control mechanism. This guide analyzes the kinetic, economic, and operational data to determine when the 10x cost premium of ODhbt is justified.
Mechanistic Foundations
To understand the cost-benefit ratio, we must first distinguish the activation pathways.
The Chemistry of Activation
-
In-Situ (Standard): Requires the mixing of the amino acid (Fmoc-Gly-OH), a carbodiimide or uronium salt (HBTU/HATU), and a tertiary base (DIEA/NMM). The active ester (OBt or OAt) is generated dynamically.
-
Pre-Activated (ODhbt): The amino acid is supplied as a stable, isolated ester. The leaving group (Dhbt) is sterically optimized and, crucially, chromogenic .
Pathway Visualization
The following diagram contrasts the multi-component complexity of in-situ activation against the streamlined, self-indicating ODhbt pathway.
Caption: Comparative reaction pathways. Note the ODhbt path eliminates the transient activation step, reducing variable handling errors.
Comparative Analysis: Performance vs. Cost
Quantitative Data Summary
The following table synthesizes experimental data regarding kinetics, stability, and economics.
| Feature | In-Situ (HBTU/DIEA) | Fmoc-Gly-ODhbt | Impact |
| Coupling Kinetics | Fast ( | Moderate ( | In-situ is preferred for high-throughput, simple sequences. |
| Reagent Stability | Low (Active ester hydrolyzes in <4h) | High (Stable in NMP for days) | ODhbt enables long unattended automated runs. |
| Racemization | Risk of epimerization if base excess | Negligible (Base-free or catalytic) | ODhbt is superior for Cys/His, though less critical for achiral Gly. |
| Visual Monitoring | None (Requires Kaiser Test) | Intrinsic (Yellow | ODhbt allows real-time "bin" monitoring without sampling. |
| Est. Cost (25g) | ~ | ~$450 - $600 | ODhbt is ~5-6x more expensive per coupling. |
The "Glycine Anomaly"
While Glycine is achiral and immune to racemization, it presents a unique challenge: Bis-acylation . Because Glycine is sterically unhindered, highly reactive in-situ species (like symmetric anhydrides formed by excess DIC) can double-hit the growing chain, inserting two Gly residues (Gly-Gly) instead of one.
-
ODhbt Advantage: The stoichiometry is fixed (1:1 ester). The risk of bis-acylation is significantly lower compared to uncontrolled in-situ activation.
Experimental Protocols
Protocol A: Self-Indicating Coupling with Fmoc-Gly-ODhbt
Best for: Automated synthesizers without UV monitoring, or "difficult" sequences where stoichiometry control is paramount.
-
Preparation: Dissolve Fmoc-Gly-ODhbt (3.0 eq relative to resin loading) in anhydrous NMP (N-methyl-2-pyrrolidone).
-
Note: Avoid DMF if possible; ODhbt esters have superior stability in NMP.
-
-
Activation: None required.
-
Coupling: Add the solution to the deprotected resin.
-
Monitoring (The Critical Step):
-
Observe the reaction vessel.[1][2] The solution will turn bright yellow immediately upon contact with the free amine resin due to the release of the Dhbt anion (3-hydroxy-1,2,3-benzotriazin-4(3H)-one).
-
As the coupling proceeds and the free amines are consumed, the intensity may shift (depending on wash flow), but the presence of the yellow ion confirms the reaction occurred.
-
End Point: Wash the resin with DMF.[2][3] If the flow-through remains yellow, active ester is still present (excess). If the resin beads themselves are white (and not yellow), the coupling is complete.
-
-
Wash: DMF (3x), DCM (3x).
Protocol B: Standard In-Situ Activation (HBTU)
Best for: Routine synthesis, large scale (>10g resin), cost-sensitive projects.
-
Preparation: Dissolve Fmoc-Gly-OH (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Activation: Add DIEA (6.0 eq). Shake for 30 seconds.
-
Critical: Do not let this mixture sit for >5 minutes before adding to resin to avoid guanidinylation of the amino acid.
-
-
Coupling: Add to resin immediately. Reaction time: 30–60 minutes.
-
Validation: Perform a Kaiser Test (Ninhydrin) on a resin sample.
-
Blue beads = Incomplete coupling (Recouple).
-
Colorless beads = Complete.
-
Decision Matrix: When to Pay the Premium?
The choice is rarely binary. Use this logic flow to determine the correct reagent for your specific campaign.
Caption: Decision logic for reagent selection. ODhbt is favored for small-scale, high-value synthesis.
Final Verdict
For Glycine specifically , the cost of Fmoc-Gly-ODhbt is hard to justify for routine peptides due to the low cost and high reactivity of standard Fmoc-Gly-OH. However, Fmoc-Gly-ODhbt is indispensable in two scenarios:
-
GMP/GLP Production: Where "visual proof of reaction" without invasive sampling (Kaiser test) is required for batch records.
-
Prevention of Gly-Gly insertion: In highly sensitive sequences where the excess activator in in-situ methods drives over-acylation.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on ODhbt esters and Pepsyn KA resins).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.[7] (Context on HOAt vs HODhbt).
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Activation Strategies. Link
-
Sigma-Aldrich. (2024). Fmoc-Gly-OH Product Specification and Price Analysis. Link
Sources
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. cem.hu [cem.hu]
- 6. bachem.com [bachem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Purity & Performance of Commercial Fmoc-Gly-ODhbt
Topic: Technical Assessment & Purity Guide: Commercial Fmoc-Gly-ODhbt Reagents Content Type: Publish Comparison Guide Audience: Researchers, Senior Peptide Scientists, CMC Leads
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Gly-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) occupies a specialized niche. Unlike the more ubiquitous Pentafluorophenyl (OPfp) esters or in situ activation methods (e.g., HATU/DIC), ODhbt esters offer a distinct self-indicating property—liberating a bright yellow byproduct (Dhbt-OH) upon acylation, which serves as a visual endpoint monitor.
However, the commercial quality of Fmoc-Gly-ODhbt varies significantly. Impurities such as the Fmoc-Gly-Gly-ODhbt dimer and hydrolyzed free acid (Fmoc-Gly-OH) can compromise synthesis yield and purity. This guide objectively compares the performance of high-purity commercial Fmoc-Gly-ODhbt against standard grades and functional alternatives (OPfp), supported by rigorous analytical protocols.
Critical Quality Attributes (CQAs) & Impurity Profiling
For a Senior Application Scientist, the Certificate of Analysis (CoA) is insufficient. You must validate the reagent against specific failure modes.
The "Glycine Problem": Dimerization
Glycine is achiral, eliminating racemization concerns. However, its lack of a side chain makes the carboxyl group highly accessible, increasing the risk of dimerization during ester formation.
-
Impurity: Fmoc-Gly-Gly-OH (or -ODhbt).
-
Impact: Double insertion of Glycine into the peptide chain (e.g., -Gly-Gly- instead of -Gly-). This is often inseparable by standard prep-HPLC.
Comparative Specifications: High-Grade vs. Standard
| Feature | High-Purity Grade (Recommended) | Standard/Bulk Grade | Impact on Synthesis |
| HPLC Purity | Lower purity leads to truncated sequences.[1][2] | ||
| Dipeptide Content | < 0.1% | 0.2% - 0.5% | Critical: >0.1% risks detectable +Gly insertions. |
| Free Dhbt-OH | < 0.2% | < 1.0% | High free Dhbt indicates premature hydrolysis/aging. |
| Acetate Content | < 0.02% | Not Specified | Acetate caps the N-terminus, terminating synthesis.[1][2] |
Comparative Performance: ODhbt vs. Alternatives
Why choose Fmoc-Gly-ODhbt over Fmoc-Gly-OPfp or in situ activation?
Performance Matrix
| Parameter | Fmoc-Gly-ODhbt | Fmoc-Gly-OPfp | In Situ (DIC/HOBt) |
| Reactivity | High (Fast kinetics) | Moderate (Stable) | Variable (Depends on mixing) |
| Stability (Solution) | Low (Hydrolyzes in hours) | High (Stable for days) | Low (Use immediately) |
| Visual Monitoring | Yes (Yellow endpoint) | No | No (Requires colorimetric tests) |
| Atom Economy | Low (High MW leaving group) | Moderate | High |
| Primary Use Case | Manual synthesis; "Difficult" sequences requiring monitoring. | Automated synthesizers; Routine couplings. | High-throughput synthesis; Cost-sensitive scale-up. |
Scientist’s Verdict: Use Fmoc-Gly-ODhbt for manual synthesis of high-value peptides where real-time coupling monitoring is required without invasive sampling (Kaiser test). For automated systems, OPfp is superior due to solution stability.
Experimental Protocols for Validation
These protocols are designed to be self-validating systems. If the System Suitability Test (SST) fails, the data is invalid.
Protocol A: HPLC Purity & Dimer Quantification
Objective: Detect the critical Fmoc-Gly-Gly-OH impurity.
Reagents:
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 265 nm (Fmoc specific) and 300 nm (Dhbt specific).
-
Gradient: 5% B to 95% B over 20 min.
-
Temperature: 25°C.
System Suitability (SST):
-
Inject a standard mix of Fmoc-Gly-OH and Fmoc-Gly-Gly-OH.
-
Requirement: Resolution (
) between Gly and Gly-Gly peaks must be .
Procedure:
-
Dissolve 1 mg Fmoc-Gly-ODhbt in 1 mL dry Acetonitrile (Avoid DMF; it promotes hydrolysis).
-
Inject immediately (within 5 mins of dissolution).
-
Analysis: The main peak is the ester. Early eluting peaks are typically free Dhbt-OH and Fmoc-Gly-OH. The late-eluting impurity (approx +1-2 min relative to main peak) is the dimer.
Protocol B: Visual Reactivity Test (The "Yellow Flash")
Objective: Confirm active ester functionality.
-
Place 10 mg of resin (with free amine) in a fritted syringe.
-
Add 3 eq. Fmoc-Gly-ODhbt dissolved in minimal DMF.
-
Observation:
-
Pass: Solution turns bright yellow immediately (release of Dhbt-OH anion).
-
Fail: Solution remains pale/colorless (Hydrolyzed reagent) or turns yellow very slowly (>10 min).
-
Visualizations
Diagram 1: Impurity Formation Pathways
This diagram illustrates the causality of the "Dimer" impurity during storage or improper manufacturing.
Caption: Pathway showing how moisture leads to hydrolysis and subsequent dimerization, resulting in critical sequence errors.
Diagram 2: QC Decision Workflow
A logic gate for accepting or rejecting reagent batches.
Caption: Standardized QC workflow to filter out degraded or low-grade reagent batches before synthesis.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Novabiochem (Merck). (2024). Fmoc-amino acid specifications and impurity profiles. Retrieved from
-
Bachem. (2024). Peptide Synthesis Guide: Coupling Reagents & Additives. Retrieved from
- König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte. (Original description of ODhbt esters).
-
Sigma-Aldrich. (2024). Product Specification: Fmoc-Gly-OH and Active Esters. Retrieved from
Sources
A Kinetic Deep Dive: ODhbt Esters vs. Standard Carbodiimide Coupling in Amide Bond Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is the cornerstone of peptide synthesis and a frequent necessity in the broader field of drug development. The choice of coupling methodology directly impacts reaction efficiency, speed, product purity, and, most critically, the stereochemical integrity of the final molecule. This guide provides an in-depth kinetic and mechanistic comparison between two prevalent strategies: the in-situ activation of carboxylic acids using standard carbodiimides and the use of pre-formed, highly reactive ODhbt active esters.
The Fundamental Divide: In-Situ Activation vs. Pre-formed Active Esters
At its core, peptide coupling involves the "activation" of a carboxylic acid to make its carbonyl carbon sufficiently electrophilic for attack by an amine's nucleophilic nitrogen.[1][2] The primary difference between the two methods under review lies in when and how this activation occurs.
-
Standard Carbodiimide Coupling: This is an in-situ or "one-pot" method.[3] A coupling reagent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to a mixture of the carboxylic acid and the amine. The carbodiimide activates the acid in the reaction vessel, creating a transient, highly reactive intermediate that is immediately consumed by the amine.[4][5][6]
-
Active Ester Coupling: This method involves a two-step process. First, the carboxylic acid is converted into a stable, yet highly reactive "active ester".[3][7] This ester can be isolated, purified, and stored before being introduced to the amine component in a separate reaction step for the final coupling.[3] ODhbt (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) esters are a prominent example of such highly reactive intermediates.[3]
Mechanistic Pathways and Key Intermediates
Understanding the reaction mechanisms is crucial to appreciating the kinetic differences and potential pitfalls of each method.
Standard Carbodiimide Coupling: A Multi-Step Cascade
The carbodiimide (R-N=C=N-R) pathway begins with the protonation of one of the carbodiimide's nitrogen atoms by the carboxylic acid.[4] This is followed by the nucleophilic attack of the resulting carboxylate on the central carbon of the carbodiimide, forming a highly reactive and unstable O-acylisourea intermediate.[5][8][9]
This intermediate is at a critical juncture. It can be directly attacked by the desired amine to form the peptide bond. However, it is also susceptible to undesirable side reactions, including intramolecular rearrangement to a stable N-acylurea (a dead-end for the reaction) and, importantly, racemization of the chiral α-carbon via oxazolone formation.[10]
To mitigate these risks, additives like 1-hydroxybenzotriazole (HOBt) or its superior analogue, HOAt (1-hydroxy-7-azabenzotriazole), are almost universally employed.[11][12] These additives intercept the O-acylisourea intermediate to form a more stable, yet still reactive, HOBt or HOAt active ester. This new intermediate is less prone to racemization and reacts cleanly with the amine to yield the desired peptide.[10][13]
ODhbt Ester Coupling: A Direct Approach
The mechanism for ODhbt esters is elegantly simple. The pre-formed ODhbt ester, a stable and isolable compound, directly undergoes nucleophilic attack by the amine (aminolysis) to form the thermodynamically stable peptide bond and release the HOOBt leaving group.[3] This streamlined pathway avoids the formation of the unstable O-acylisourea intermediate and its associated side reactions at the coupling stage.
A Head-to-Head Kinetic Comparison
The mechanistic differences directly translate into distinct kinetic profiles.
Reaction Speed and Rate-Determining Step:
-
Standard Carbodiimide Coupling: Kinetic studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea.[13][14] The subsequent reactions, whether direct aminolysis or conversion to an HOBt ester followed by aminolysis, are typically faster.[13] Therefore, the overall reaction rate is independent of the amine or HOBt concentration.[14]
-
ODhbt Ester Coupling: For active esters, the rate-determining step is the bimolecular nucleophilic attack of the amine on the activated carbonyl carbon.[7][15] The reaction kinetics are therefore dependent on the concentrations of both the active ester and the amine. ODhbt esters are known to be significantly more reactive than their HOBt counterparts, leading to faster coupling times.[3] This high reactivity is advantageous as it can minimize or eliminate undesirable side reactions by rapidly consuming the reactants in the desired pathway.[16]
Suppression of Racemization:
Racemization is a major concern in peptide chemistry, as the loss of chiral purity can render a synthetic peptide biologically inactive. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize, scrambling the stereocenter.
-
Standard Carbodiimide Coupling: The risk of racemization is highest during the lifetime of the highly reactive O-acylisourea intermediate. Additives are essential for suppression. HOBt is effective, but HOAt and HOOBt (the parent acid of ODhbt esters) are even more so.[17] They not only convert the O-acylisourea to a more stable active ester but also possess properties that increase coupling rates and suppress racemization more effectively than HOBt.[17]
-
ODhbt Ester Coupling: By using a pre-formed active ester, the coupling reaction itself is separated from the initial activation step. While racemization can still occur during the preparation of the ODhbt ester, this step can be carefully controlled. The subsequent coupling reaction is very fast, significantly reducing the time available for any base-catalyzed racemization of the active ester in the coupling mixture. The high reactivity of ODhbt esters makes them an excellent choice for coupling racemization-prone amino acids or for segment condensation strategies.[3][16]
Quantitative Performance Data Summary
The following table summarizes the key performance differences based on experimental observations.
| Parameter | Standard Carbodiimide Coupling (e.g., DIC/HOBt) | ODhbt Ester Coupling |
| Reaction Principle | In-situ activation of carboxylic acid | Coupling via pre-formed, isolated active ester |
| Key Intermediate | O-acylisourea, HOBt-ester[5][10] | Tetrahedral intermediate from aminolysis |
| Typical Reaction Time | Variable (minutes to hours), dependent on activation step | Generally faster (minutes)[3] |
| Rate-Determining Step | Formation of O-acylisourea from acid and carbodiimide[14] | Bimolecular aminolysis of the active ester |
| Racemization Risk | Moderate to high; suppressed by additives like HOBt/HOAt[12][17] | Low, especially during the fast coupling step[16] |
| Primary Byproduct | Dialkylurea (e.g., DCU, DIU)[8] | HOOBt (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) |
| Workflow Complexity | Simpler "one-pot" procedure | Requires an additional pre-activation/isolation step |
| Ideal Use Cases | Routine peptide synthesis, cost-sensitive applications | Difficult/sterically hindered couplings, racemization-sensitive fragments, segment condensation |
Experimental Protocol: Kinetic Analysis via HPLC
To empirically validate the kinetic differences, a comparative experiment can be designed to monitor product formation over time.
Objective: To compare the rate of dipeptide (e.g., Fmoc-Phe-Gly-OEt) formation using A) in-situ DIC/HOBt activation and B) a pre-formed Fmoc-Phe-ODhbt ester.
Methodology:
-
Reagent Preparation: Prepare stock solutions of Fmoc-Phe-OH, H-Gly-OEt·HCl, HOBt, DIC, and pre-synthesized Fmoc-Phe-ODhbt in anhydrous DMF. A base such as diisopropylethylamine (DIPEA) will be needed to neutralize the hydrochloride salt of the glycine ethyl ester.
-
Reaction Setup (Method A - Carbodiimide): In a reaction vial at room temperature, combine solutions of Fmoc-Phe-OH (1.0 eq), H-Gly-OEt·HCl (1.0 eq), HOBt (1.0 eq), and DIPEA (1.0 eq). Initiate the reaction by adding DIC (1.0 eq).
-
Reaction Setup (Method B - ODhbt Ester): In a separate vial, combine solutions of H-Gly-OEt·HCl (1.0 eq) and DIPEA (1.0 eq). Initiate the reaction by adding the solution of pre-formed Fmoc-Phe-ODhbt (1.0 eq).
-
Sampling and Analysis: At predetermined time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction. Immediately quench the aliquot in a vial containing a dilute acid solution (e.g., 1% TFA in acetonitrile/water) to stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 265 nm for the Fmoc group).
-
Data Processing: Integrate the peak area corresponding to the dipeptide product (Fmoc-Phe-Gly-OEt). Create a calibration curve if absolute quantification is needed, or use relative peak area percentage to monitor the reaction progress. Plot the product concentration (or % area) versus time for both methods to visually and quantitatively compare the reaction rates.
Conclusion and Recommendations
Both standard carbodiimide coupling and the use of ODhbt active esters are powerful methods for amide bond formation. The choice between them is dictated by the specific synthetic challenge.
-
Standard Carbodiimide Coupling (with additives like HOBt) remains a workhorse for routine peptide synthesis. Its one-pot nature is convenient, and it is a cost-effective and well-understood method. It is highly suitable for standard amino acid couplings where the risk of racemization is low.
-
ODhbt Esters represent a kinetically superior option for challenging applications. Their high reactivity leads to rapid coupling times and high yields, making them ideal for sterically hindered amino acids. The clean and fast aminolysis step, separated from the initial activation, provides a significant advantage in minimizing racemization, making ODhbt esters a premier choice for synthesizing chiral-sensitive peptides and for use in fragment condensation strategies.
For researchers prioritizing speed, purity, and chiral integrity, especially in difficult coupling scenarios, the initial effort to prepare the ODhbt active ester is a worthwhile investment that pays dividends in the final coupling step.
References
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]
-
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]
-
The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing). [Link]
-
Comparison of Peptide Coupling Reagents COMU and HCTU | Request PDF - ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
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Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. [Link]
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Steglich Esterification - Organic Chemistry Portal. [Link]
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Mechanism of peptide bond formation through carbodiimide. - ResearchGate. [Link]
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Carbodiimide – Knowledge and References - Taylor & Francis. [Link]
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Kinetics and Mechanism of the Peptide Synthesis in Solution | Request PDF - ResearchGate. [Link]
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Optimizing Peptide Coupling: Key Techniques. [Link]
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Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC. [Link]
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Covalent Coupling - Bangs Laboratories. [Link]
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HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. [Link]
-
1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive - Luxembourg Bio Technologies. [Link]
-
(PDF) Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. [Link]
-
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC - NIH. [Link]
-
Active esters in solid-phase peptide synthesis - PubMed. [Link]
-
Chemistry of peptide synthesis. [Link]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. nbinno.com [nbinno.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
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- 17. luxembourg-bio.com [luxembourg-bio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
